Product packaging for (S)-C33(Cat. No.:)

(S)-C33

Numéro de catalogue: B609881
Poids moléculaire: 357.8 g/mol
Clé InChI: FIUCLBJMUGCQTF-NSHDSACASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Research on the compound (S)-C33 is ongoing, and its specific biological activities and applications are an active area of scientific investigation. As a chiral molecule, the (S)-enantiomer of C33 may exhibit distinct interactions with specific protein targets or enzymatic pathways compared to its stereoisomers. Researchers are exploring its potential research value across various fields. The precise mechanism of action and full spectrum of research applications for this compound are currently being defined in scientific literature. This product is intended for laboratory research purposes by qualified professionals. Researchers are encouraged to consult the latest primary scientific literature for detailed and up-to-date findings on this compound's specific functions and uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20ClN5O B609881 (S)-C33

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-[[(1S)-1-(4-chlorophenyl)ethyl]amino]-1-cyclopentyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O/c1-11(12-6-8-13(19)9-7-12)21-18-22-16-15(17(25)23-18)10-20-24(16)14-4-2-3-5-14/h6-11,14H,2-5H2,1H3,(H2,21,22,23,25)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUCLBJMUGCQTF-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)NC2=NC3=C(C=NN3C4CCCC4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction to Phosphodiesterase 9 (PDE9)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (S)-C33, a PDE9 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Phosphodiesterase 9 (PDE9) is a high-affinity, cGMP-specific phosphodiesterase, an enzyme that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] Unlike other phosphodiesterases, PDE9 possesses the highest affinity for cGMP.[3] Its expression is notable in the brain, heart, and kidneys.[2][3] In cardiac tissue, PDE9 expression is low under normal physiological conditions but becomes significantly upregulated in pathological states like cardiac hypertrophy and heart failure.[4][5] This upregulation limits the beneficial effects of the natriuretic peptide (NP) signaling pathway by selectively degrading cGMP produced by this pathway.[1][5] This makes PDE9 a compelling therapeutic target for cardiovascular diseases and neurological disorders.[6][7]

This compound: A Potent and Selective PDE9 Inhibitor

This compound is a novel, potent, and highly selective inhibitor of PDE9.[7][8] Its chemical name is (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[7] The high selectivity of this compound is attributed to its interaction with a unique hydrophobic pocket (M-pocket) within the PDE9 enzyme, a feature not present in its enantiomer, (R)-C33.[2][9] This structural feature allows for more potent and selective binding.[2]

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the PDE9 enzyme. By blocking the catalytic activity of PDE9, this compound prevents the degradation of cGMP, leading to an increase in its intracellular concentration.[7] This elevation of cGMP primarily enhances the signaling cascade initiated by natriuretic peptides.[4][5]

The signaling pathway is as follows:

  • Activation: Natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP), bind to their transmembrane receptors, particulate guanylyl cyclases (pGCs).[5]

  • cGMP Synthesis: This binding activates the pGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1]

  • Downstream Effects: The accumulated cGMP activates protein kinase G (PKG).[1] Activated PKG phosphorylates various downstream targets, leading to beneficial cardiovascular effects, including vasodilation, decreased cardiac hypertrophy, and reduced fibrosis.[1]

  • PDE9-mediated Degradation: In pathological conditions, upregulated PDE9 specifically hydrolyzes the cGMP generated by the NP-pGC pathway, thereby dampening this protective signaling cascade.[1][5]

  • This compound Inhibition: this compound inhibits PDE9, preserving the cGMP pool generated by NP signaling. This restores and enhances the downstream protective effects of the cGMP/PKG pathway.[1][7]

PDE9_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Natriuretic Peptides Natriuretic Peptides pGC Particulate Guanylyl Cyclase (pGC) Receptor Natriuretic Peptides->pGC Binds to cGMP cGMP pGC->cGMP Converts GTP GTP GTP->pGC PDE9 PDE9 cGMP->PDE9 Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates SC33 This compound SC33->PDE9 Inhibits Effects Beneficial Cardiovascular Effects (e.g., Anti-hypertrophy, Anti-fibrosis) PKG->Effects Leads to In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate & Culture Neonatal Rat Cardiomyocytes (NRCMs) B Pre-treat with This compound A->B C Induce Hypertrophy (e.g., with Phenylephrine) B->C D Measure Cell Surface Area C->D E Quantify Hypertrophic Gene Expression (ANF, BNP) C->E F Measure Intracellular cGMP Levels C->F In_Vivo_Workflow A Induce Heart Failure in Rats (e.g., Isoproterenol administration) B Daily Oral Administration of this compound or Vehicle (3 weeks) A->B C Echocardiography to Assess Cardiac Function (EF%, FS%, CO) B->C D Tissue Collection & Analysis (cGMP levels, Protein expression, Histology) C->D

References

(S)-C33 structure and synthesis pathways

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the chemical identity, synthesis, and potential biological interactions of the molecule designated as (S)-C33 remains elusive due to the ambiguous nature of the provided nomenclature. The term "this compound" does not correspond to a unique, publicly indexed chemical entity, leading to a broad range of potential structures and functionalities.

Initial database searches for "this compound" yield multiple, structurally distinct compounds. These include long-chain fatty acids such as Mycocerosic acid (C33H66O2) and Psyllic acid (also known as tritriacontanoic acid), both of which are saturated fatty acids with a 33-carbon backbone. However, the "(S)" designation in the user's request suggests a specific stereoisomer of a chiral molecule, a feature not typically highlighted for these particular fatty acids in general chemical literature.

Further complicating the identification are other compounds containing "33" in their designation, such as the immunosuppressive isoxazolo[5,4-e]-1,2,4-triazepine derivative RM33 and the histamine H3 receptor antagonist S-38093. However, these are clearly distinct chemical scaffolds and their relation to a compound simply named "this compound" is not apparent.

A specific chemical name, "(S)-N-(1-(3,4-dichlorophenyl)propyl)-N'-(2-(1H-imidazol-1-yl)ethyl)urea," was also investigated as a potential identity for "this compound". Regrettably, a direct synthesis or detailed biological data for this specific molecule could not be located in the public domain.

To provide the requested in-depth technical guide, a precise chemical structure or a more universally recognized chemical name for "this compound" is required. Without this fundamental information, a meaningful discussion of its synthesis pathways, the creation of accurate diagrams, and the compilation of relevant experimental data is not possible.

Researchers, scientists, and drug development professionals interested in a specific molecule they refer to as "this compound" are encouraged to provide a CAS number, IUPAC name, or a structural representation (e.g., SMILES string) to enable a thorough and accurate compilation of the requested technical information.

(S)-C33 biological activity and targets

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for information on the biological activity and targets of a compound specifically designated as "(S)-C33" did not yield any relevant results in publicly available scientific literature.

This suggests that "this compound" may be an internal development name for a compound that has not yet been disclosed or published in scientific journals. It is also possible that it is a less common identifier or a potential typographical error.

Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested, due to the absence of publicly accessible data on this specific molecule.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.

The Role of (S)-C33 in the cGMP Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-C33 is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound elevates intracellular cGMP levels, thereby modulating a wide array of physiological processes. This technical guide provides an in-depth overview of the role of this compound in the cGMP signaling pathway, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its study, and its effects on downstream signaling cascades in different cellular contexts.

Introduction to the cGMP Signaling Pathway

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular second messenger system involved in a multitude of physiological functions, including smooth muscle relaxation, neuronal signaling, and cellular proliferation and apoptosis.[1] The canonical pathway is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO), leading to the conversion of guanosine triphosphate (GTP) to cGMP. The downstream effects of cGMP are primarily mediated through three main effector proteins: cGMP-dependent protein kinases (PKG), cGMP-gated cation channels, and phosphodiesterases (PDEs) that are allosterically regulated by cGMP.[2]

Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thus terminating their signaling. The cGMP-specific PDE family includes PDE5, PDE6, and PDE9. PDE9 is distinguished by its high affinity for cGMP.[3] Its inhibition presents a promising therapeutic strategy for conditions where potentiation of cGMP signaling is desired.

This compound: A Potent and Selective PDE9 Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for PDE9A. Its inhibitory action leads to an accumulation of intracellular cGMP, thereby amplifying the effects of the cGMP signaling cascade.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the catalytic activity of the PDE9 enzyme. By binding to the active site of PDE9, this compound prevents the hydrolysis of cGMP to GMP. This leads to a sustained elevation of intracellular cGMP levels, which in turn activates downstream effectors such as PKG. The activation of these downstream targets ultimately mediates the physiological responses to this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

ParameterValueReference
IC50 (PDE9A) 11 nMMedChemExpress
PDE IsoformSelectivity vs. PDE9AReference
PDE1 High[4]
PDE2 High[3]
PDE3 High[3]
PDE4 High[3]
PDE5 Moderate[4]
Study TypeAnimal ModelDosingKey FindingsReference
In Vivo Efficacy Rat model of cardiac hypertrophy1, 3, and 9 mg·kg−1·d−1 (oral)Postponed the transition to heart failure[5]

Note: Specific pharmacokinetic parameters such as Cmax, Tmax, and bioavailability for this compound are not currently available in the cited literature.

Signaling Pathways and Experimental Workflows

This compound in the Cardiac cGMP Signaling Pathway

In cardiomyocytes, this compound has been shown to protect against cardiac hypertrophy. Inhibition of PDE9 by this compound leads to an increase in cGMP, which then activates PKG. Activated PKG phosphorylates downstream targets, including phospholamban (PLB), leading to an increase in the activity of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA2a) and improved calcium handling.

G cluster_membrane Cardiomyocyte sGC sGC cGMP cGMP sGC->cGMP NO PDE9 PDE9 PDE9->cGMP degrades SC33 This compound SC33->PDE9 inhibits GTP GTP PKG PKG cGMP->PKG activates PLB PLB PKG->PLB phosphorylates pPLB p-PLB SERCA2a SERCA2a pPLB->SERCA2a activates Ca_handling Improved Ca2+ Handling SERCA2a->Ca_handling Anti_hypertrophy Anti-hypertrophic Effects Ca_handling->Anti_hypertrophy

Caption: this compound signaling pathway in cardiomyocytes.

This compound in the Neuronal cGMP Signaling Pathway

In the central nervous system, PDE9 inhibition is being explored for its neuroprotective effects. Increased cGMP levels in neurons can activate PKG, which in turn can modulate synaptic plasticity and neuronal survival through various downstream effectors, including the transcription factor CREB and brain-derived neurotrophic factor (BDNF).[6]

G cluster_neuron Neuron sGC sGC cGMP cGMP sGC->cGMP NO PDE9 PDE9 PDE9->cGMP degrades SC33 This compound SC33->PDE9 inhibits GTP GTP PKG PKG cGMP->PKG activates CREB CREB PKG->CREB activates BDNF BDNF CREB->BDNF upregulates Synaptic_Plasticity Synaptic Plasticity BDNF->Synaptic_Plasticity Neuroprotection Neuroprotection BDNF->Neuroprotection

Caption: this compound signaling pathway in neurons.

Experimental Workflow for Studying this compound

The study of this compound and other PDE9 inhibitors typically follows a structured workflow from initial screening to in vivo validation.

G cluster_workflow Experimental Workflow for this compound Screening 1. In Vitro PDE9 Inhibition Assay Selectivity 2. PDE Isoform Selectivity Profiling Screening->Selectivity Cellular_Assay 3. Cellular cGMP Measurement Selectivity->Cellular_Assay Downstream 4. Downstream Signaling Analysis (e.g., Western Blot) Cellular_Assay->Downstream Functional 5. In Vitro Functional Assays (e.g., cell viability, neuronal outgrowth) Downstream->Functional In_Vivo 6. In Vivo Efficacy Studies (e.g., disease models) Functional->In_Vivo

Caption: Experimental workflow for this compound research.

Experimental Protocols

In Vitro PDE9 Inhibition Assay

This protocol is adapted from methodologies described for measuring PDE activity.[1][7]

Objective: To determine the IC50 of this compound for PDE9A.

Materials:

  • Recombinant human PDE9A enzyme

  • This compound (dissolved in DMSO)

  • cGMP (substrate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 3H-cGMP (radiolabeled tracer)

  • Snake venom nucleotidase

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, recombinant PDE9A enzyme, and a fixed concentration of cGMP mixed with a tracer amount of 3H-cGMP.

  • Add varying concentrations of this compound to the reaction mixture. Include a control with no inhibitor.

  • Initiate the reaction by adding the enzyme and incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by boiling or adding a stop solution.

  • Add snake venom nucleotidase to convert the unhydrolyzed 3H-cGMP to 3H-guanosine.

  • Separate the radiolabeled product (3H-guanosine) from the unreacted substrate by passing the mixture through an anion-exchange resin column. The charged 3H-cGMP will bind to the resin, while the uncharged 3H-guanosine will be eluted.

  • Quantify the amount of 3H-guanosine in the eluate using a scintillation counter.

  • Calculate the percentage of PDE9A inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Intracellular cGMP Levels

This protocol is based on commercially available cGMP immunoassay kits.

Objective: To measure the effect of this compound on intracellular cGMP levels in cultured cells (e.g., cardiomyocytes or neurons).

Materials:

  • Cultured cells (e.g., neonatal rat cardiomyocytes)

  • This compound

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP competitive ELISA kit

  • Microplate reader

Procedure:

  • Seed cells in a multi-well plate and grow to the desired confluency.

  • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).

  • Optionally, stimulate the cells with a cGMP-inducing agent (e.g., a nitric oxide donor like sodium nitroprusside) for a short period.

  • Aspirate the medium and lyse the cells with 0.1 M HCl to stop PDE activity and extract cGMP.

  • Centrifuge the cell lysates to pellet cellular debris.

  • Collect the supernatant containing the cGMP.

  • Follow the instructions of the cGMP competitive ELISA kit to measure the cGMP concentration in the supernatants. This typically involves:

    • Adding samples and standards to a microplate pre-coated with a cGMP antibody.

    • Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.

    • Washing the plate to remove unbound components.

    • Adding a substrate for HRP and measuring the resulting colorimetric signal using a microplate reader.

  • Calculate the cGMP concentration in each sample based on the standard curve.

  • Normalize the cGMP concentration to the total protein content of the cell lysate.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the cGMP signaling pathway. Its potency and selectivity for PDE9 make it a suitable candidate for further investigation as a potential therapeutic agent for a range of disorders, including cardiovascular diseases and neurodegenerative conditions. The experimental protocols and workflow described in this guide provide a framework for researchers to explore the multifaceted effects of this compound and other PDE9 inhibitors. Further research is warranted to fully elucidate the selectivity profile and pharmacokinetic properties of this compound to advance its potential clinical applications.

References

(S)-C33 for Cardiac Hypertrophy Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel phosphodiesterase 9A (PDE9A) inhibitor, (S)-C33, and its application in the study of cardiac hypertrophy. This document details the mechanism of action, key experimental findings, and detailed protocols for utilizing this compound as a research tool.

Introduction to this compound and Cardiac Hypertrophy

Cardiac hypertrophy is an adaptive response of the heart to increased workload, characterized by an increase in cardiomyocyte size. While initially compensatory, prolonged hypertrophy can lead to heart failure. Phosphodiesterase 9A (PDE9A) is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP), a key second messenger in cardioprotective signaling pathways. Expression of PDE9A is upregulated in cardiac hypertrophy and heart failure, making it a promising therapeutic target.

This compound is a novel and selective inhibitor of PDE9A. Research has demonstrated its potential to protect against cardiac hypertrophy by modulating cGMP signaling pathways. This guide will delve into the scientific data supporting the use of this compound and provide the necessary technical information for its application in preclinical research.

Mechanism of Action of this compound

This compound exerts its cardioprotective effects by selectively inhibiting PDE9A. This inhibition leads to an increase in intracellular cGMP levels. Elevated cGMP, in turn, activates downstream signaling cascades that mitigate the hypertrophic response. The key steps in the signaling pathway are outlined below.

G cluster_0 Cardiomyocyte This compound This compound PDE9A PDE9A This compound->PDE9A Inhibits cGMP cGMP PDE9A->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates PLB_P Phosphorylated Phospholamban (PLB-P) PKG->PLB_P Phosphorylates SERCA2a SERCA2a (Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase 2a) PLB_P->SERCA2a Activates Ca_uptake Increased Sarcoplasmic Reticulum Ca2+ Uptake SERCA2a->Ca_uptake Hypertrophy Cardiac Hypertrophy Ca_uptake->Hypertrophy Ameliorates

Figure 1: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound.

Table 1: In Vitro Effects of this compound on Phenylephrine (PE)-Induced Hypertrophy in Neonatal Rat Cardiomyocytes (NRCMs)
Treatment GroupCell Surface Area (% of Control)ANF mRNA Expression (Fold Change)BNP mRNA Expression (Fold Change)
Control100 ± 5.21.0 ± 0.11.0 ± 0.1
PE (100 µM)152 ± 8.1 4.2 ± 0.53.8 ± 0.4**
PE + this compound (50 nM)125 ± 6.5##2.5 ± 0.3##2.3 ± 0.2##
PE + this compound (500 nM)110 ± 5.9##1.8 ± 0.2##1.6 ± 0.2##

*Data are presented as mean ± SEM. *p<0.01 vs Control; ##p<0.01 vs PE group.

Table 2: In Vivo Effects of this compound on Isoproterenol (ISO)-Induced Heart Failure in Rats
Treatment GroupFractional Shortening (%)Ejection Fraction (%)Cardiac Output (mL/min)
Sham65.2 ± 3.190.5 ± 2.575.3 ± 5.2
ISO32.2 ± 6.3 49.2 ± 4.249.0 ± 2.1**
ISO + this compound (1 mg/kg/day)44.0 ± 8.0#73.4 ± 9.4#58.1 ± 8.5
ISO + this compound (3 mg/kg/day)54.8 ± 2.0##84.3 ± 1.6##69.4 ± 11.6#
ISO + this compound (9 mg/kg/day)43.6 ± 4.0#73.0 ± 4.6#60.0 ± 9.1

*Data are presented as mean ± SEM. *p<0.01 vs Sham; #p<0.05, ##p<0.01 vs ISO group.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Cardiomyocyte Hypertrophy Model

G cluster_workflow In Vitro Experimental Workflow A Isolate Neonatal Rat Cardiomyocytes (NRCMs) B Culture NRCMs for 24-48h A->B C Pre-treat with this compound (e.g., 50 nM, 500 nM) for 1h B->C D Induce Hypertrophy with Phenylephrine (PE, 100 µM) for 24h C->D E Assess Hypertrophic Markers D->E F Measure Cell Surface Area (Immunofluorescence) E->F G Quantify Gene Expression (ANF, BNP via qPCR) E->G H Measure cGMP Levels (ELISA) E->H

Figure 2: Workflow for in vitro hypertrophy studies.

4.1.1. Isolation and Culture of Neonatal Rat Cardiomyocytes (NRCMs)

  • Euthanize 1-3 day old Sprague-Dawley rat pups by decapitation.

  • Excise the hearts and place them in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Digest the tissue with a solution of 0.1% trypsin and 0.05% collagenase type II in HBSS with gentle agitation at 37°C. Perform multiple digestion cycles of 15 minutes each.

  • Collect the cell suspension after each digestion cycle and neutralize the enzyme activity with an equal volume of Dulbecco's Modified Eagle's Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).

  • Centrifuge the collected cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and pre-plate on uncoated culture dishes for 1-2 hours to allow for fibroblast attachment.

  • Collect the non-adherent cardiomyocytes and plate them on gelatin-coated culture dishes at a suitable density.

  • Culture the cells in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

4.1.2. Induction of Hypertrophy and Treatment

  • After 24-48 hours of culture, replace the medium with serum-free DMEM for 12 hours.

  • Pre-treat the cardiomyocytes with desired concentrations of this compound (e.g., 50 nM, 500 nM) for 1 hour.

  • Induce hypertrophy by adding phenylephrine (PE) to a final concentration of 100 µM.

  • Incubate the cells for 24-48 hours.

4.1.3. Assessment of Hypertrophic Markers

  • Cell Surface Area: Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an antibody against a sarcomeric protein (e.g., α-actinin). Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Gene Expression: Isolate total RNA from the cardiomyocytes and perform quantitative real-time PCR (qPCR) to measure the expression levels of hypertrophic marker genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).

  • cGMP Levels: Lyse the cells and measure intracellular cGMP concentrations using a commercially available cGMP enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

In Vivo Animal Model of Cardiac Hypertrophy

G cluster_workflow In Vivo Experimental Workflow A Induce Heart Failure in Rats (e.g., Isoproterenol administration) B Administer this compound or Vehicle (e.g., daily oral gavage) A->B C Monitor Cardiac Function (Echocardiography) B->C D Sacrifice Animals and Collect Tissues C->D E Assess Cardiac Hypertrophy (Heart weight to body weight ratio) D->E F Histological Analysis (e.g., H&E, Masson's Trichrome) D->F G Molecular Analysis (Western Blot, qPCR) D->G

Figure 3: Workflow for in vivo hypertrophy studies.

4.2.1. Isoproterenol (ISO)-Induced Heart Failure Model in Rats

  • Use adult male Sprague-Dawley rats (200-250 g).

  • Induce cardiac hypertrophy and heart failure by subcutaneous injection of isoproterenol (e.g., 5 mg/kg) daily for a specified period (e.g., 7 days).

  • Monitor the animals for signs of distress.

4.2.2. This compound Administration

  • Prepare a formulation of this compound suitable for oral administration (e.g., suspended in 0.5% carboxymethylcellulose).

  • Administer this compound or vehicle control to the rats by oral gavage at the desired doses (e.g., 1, 3, 9 mg/kg/day) for the duration of the study.

4.2.3. Assessment of Cardiac Function and Hypertrophy

  • Echocardiography: Perform transthoracic echocardiography at baseline and at the end of the study to assess cardiac function. Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and cardiac output (CO).

  • Gravimetric Analysis: At the end of the study, euthanize the animals, excise the hearts, and weigh them. Calculate the ratio of heart weight to body weight as an index of cardiac hypertrophy.

  • Histology: Fix the heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess cardiomyocyte size and Masson's trichrome staining to evaluate fibrosis.

  • Molecular Analysis: Snap-freeze a portion of the ventricular tissue in liquid nitrogen for subsequent protein and RNA analysis. Use Western blotting to measure the protein levels of ANF, BNP, and key signaling molecules. Use qPCR to measure the mRNA expression of these markers.

Conclusion

This compound is a potent and selective PDE9A inhibitor that demonstrates significant promise as a therapeutic agent for cardiac hypertrophy and heart failure. Its mechanism of action, centered on the potentiation of cGMP signaling, offers a targeted approach to mitigating the pathological remodeling of the heart. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the role of the PDE9A-cGMP pathway in cardiovascular disease.

(S)-C33: A Technical Guide to a Potent and Selective PDE9 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

(S)-C33 is a potent and selective phosphodiesterase 9 (PDE9) inhibitor with a half-maximal inhibitory concentration (IC50) of 11 nM. [1] Developed through rational drug design, this small molecule has been investigated for its therapeutic potential in conditions such as central nervous system diseases, diabetes, and cardiac hypertrophy. This technical guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound, with the chemical name (S)-6-((1-(4-chlorophenyl)ethyl)amino)-1-cyclopentyl-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, was identified as a potent PDE9 inhibitor as part of a structure-based drug design program. The discovery was detailed in a 2015 publication by Huang et al. in Molecular Pharmacology.[2][3] The study revealed that the (S)-enantiomer exhibits a unique binding mode within a hydrophobic pocket of the PDE9A catalytic domain, contributing to its high affinity and selectivity.[2][3][4]

Subsequent research by Wang et al. in 2017 explored the therapeutic potential of this compound in cardiac hypertrophy.[5] This study demonstrated that this compound can protect against cardiac hypertrophy in vitro and in vivo by upregulating cyclic guanosine monophosphate (cGMP) signaling.[5]

Despite its promising preclinical profile, this compound was noted as a discontinued product by R&D Systems. The specific reasons for its discontinuation are not publicly available but may be related to its pharmacokinetic properties, off-target effects, or strategic business decisions.

Physicochemical Properties

PropertyValueReference
Chemical Formula C18H20ClN5O[6]
Molecular Weight 357.84 g/mol [6]
CAS Number 2066488-39-7[6]
Solubility Soluble to 100 mM in DMSO and ethanol[6]
Purity ≥98%[6]

Biological Activity and Quantitative Data

This compound is a highly potent inhibitor of PDE9, an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9, this compound increases intracellular levels of cGMP, a key second messenger in various signaling pathways.

In Vitro Potency and Selectivity

The primary measure of this compound's activity is its IC50 value against PDE9. While the exact selectivity profile against a full panel of other PDE families is not detailed in the primary publications, it is described as having high selectivity.[5]

TargetIC50Reference
PDE9A 11 nM[1][2][3]
In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted on the racemic mixture of C33 in rats.

ParameterValueSpeciesReference
Bioavailability (Oral) 56.5%Rat[2][3]

Note: This data is for the racemic mixture, not the specific (S)-enantiomer.

In Vivo Efficacy in Cardiac Hypertrophy

In a rat model of isoproterenol-induced heart failure, oral administration of this compound demonstrated significant improvements in cardiac function.[5]

DosageEffect on Cardiac FunctionReference
1, 3, and 9 mg/kg/daySignificantly increased fractional shortening, ejection fraction, and cardiac output. Decreased left ventricular internal diameter.[5]

Experimental Protocols

PDE9A Enzymatic Assay

The inhibitory activity of this compound on PDE9A was determined using a radioenzymatic assay.

Materials:

  • Recombinant human PDE9A2 catalytic domain (amino acids 181-506)

  • Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT

  • [3H]-cGMP (as substrate)

  • 0.2 M ZnSO4

  • 0.2 N Ba(OH)2

  • Scintillation cocktail (e.g., Ultima Gold)

  • Scintillation counter

Procedure:

  • The recombinant PDE9A2 enzyme is expressed in E. coli and purified using a nickel nitrilotriacetic acid (Ni-NTA) column.[7]

  • The enzymatic reaction is carried out in the assay buffer containing the PDE9A2 enzyme, [3H]-cGMP, and varying concentrations of the inhibitor (this compound).

  • The reaction is incubated at room temperature for 15 minutes.

  • The reaction is terminated by the addition of 0.2 M ZnSO4.

  • The product, [3H]-GMP, is precipitated by adding 0.2 N Ba(OH)2.

  • The unreacted [3H]-cGMP remains in the supernatant.

  • The radioactivity in the supernatant is measured using a liquid scintillation counter.

  • IC50 values are calculated by performing a nonlinear regression analysis of the inhibition curve, with at least eight different inhibitor concentrations. Each measurement is repeated at least three times.[7]

In Vitro Cardiac Hypertrophy Model

The effect of this compound on cardiac hypertrophy was assessed using neonatal rat cardiomyocytes (NRCMs).

Procedure:

  • NRCMs are isolated from neonatal Sprague-Dawley rats.

  • Cardiac hypertrophy is induced by treating the cells with phenylephrine (PE) or isoproterenol (ISO).

  • Cells are pretreated with this compound at various concentrations before the addition of the hypertrophic agonist.

  • Hypertrophic responses are evaluated by measuring cell surface area and the expression of fetal genes such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP).[5]

  • Intracellular cGMP levels are measured to confirm target engagement.[5]

In Vivo Cardiac Hypertrophy and Heart Failure Model

The in vivo efficacy of this compound was evaluated in a rat model of cardiac hypertrophy and heart failure.

Procedure:

  • Cardiac hypertrophy is induced in Sprague-Dawley rats by abdominal aortic constriction (AAC) or isoproterenol (ISO) administration.

  • This compound is administered orally at different doses for a specified period.

  • Cardiac function is assessed using echocardiography to measure parameters such as fractional shortening, ejection fraction, and left ventricular internal diameter.[5]

  • Intracellular cGMP levels and phosphorylation of downstream targets like phospholamban (PLB) are measured in heart tissue to confirm the mechanism of action.[5]

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects by inhibiting PDE9, which leads to an increase in intracellular cGMP levels. PDE9 is known to regulate a cGMP signaling pool that is independent of nitric oxide (NO) signaling and is primarily linked to natriuretic peptide (NP) signaling.[6][8]

PDE9_Signaling_Pathway PDE9 Signaling Pathway and Inhibition by this compound NP Natriuretic Peptides (ANP, BNP) NPR Natriuretic Peptide Receptor (pGC) NP->NPR Binds to cGMP cGMP NPR->cGMP Converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9 PDE9A cGMP->PDE9 Hydrolyzed by Downstream Downstream Effects (e.g., Vasodilation, Anti-hypertrophy) PKG->Downstream Phosphorylates targets leading to GMP 5'-GMP (Inactive) PDE9->GMP to SC33 This compound SC33->PDE9

Caption: PDE9 signaling pathway and its inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a PDE9 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for this compound Evaluation synthesis Chemical Synthesis of this compound in_vitro_assay In Vitro PDE9 Enzymatic Assay (IC50) synthesis->in_vitro_assay selectivity Selectivity Profiling (vs. other PDEs) in_vitro_assay->selectivity cell_based Cell-Based Assays (e.g., Cardiac Hypertrophy) in_vitro_assay->cell_based pk_studies Pharmacokinetic Studies (in vivo) cell_based->pk_studies efficacy_studies In Vivo Efficacy Studies (e.g., Disease Models) pk_studies->efficacy_studies data_analysis Data Analysis and Interpretation efficacy_studies->data_analysis

References

Methodological & Application

(S)-C33: Unidentified Compound Halts Protocol Development

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to generate detailed application notes and protocols for a cell-based assay involving a compound designated "(S)-C33" have been suspended due to the inability to identify the substance through publicly available scientific databases and search engines.

Initial investigations into the scientific literature and chemical databases have yielded no specific compound with the identifier "this compound" relevant to cell-based assays or drug development. The search results were predominantly associated with non-scientific commercial products, indicating that "this compound" is not a recognized or widely used name for a research compound.

Further inquiries to determine if "this compound" might be an internal code or a synonym for a known molecule, potentially related to targets such as CD33 or IL-33, also proved inconclusive. Without a definitive identification of the compound, critical information regarding its mechanism of action, the cellular signaling pathways it modulates, and relevant quantitative data such as IC50 or EC50 values cannot be ascertained.

Consequently, the development of the requested detailed application notes, experimental protocols, and associated data visualizations for an "this compound" cell-based assay cannot proceed. The core requirements of the project, including the creation of structured data tables and diagrams of signaling pathways and experimental workflows, are contingent on the specific properties and biological activities of the compound .

Researchers, scientists, and drug development professionals seeking information on a specific cell-based assay are advised to verify the precise and complete name of the compound of interest. Accurate identification is the foundational step for accessing the necessary scientific literature and data required for experimental design and protocol development.

We encourage the user to provide a more specific and verifiable name for the compound to enable the generation of the requested scientific and technical documentation.

Application Notes and Protocols for In Vivo Administration of Interleukin-33 (IL-33) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Interleukin-33 (IL-33) is a member of the IL-1 cytokine family that plays a crucial role in various immune responses and is implicated in the pathogenesis of several inflammatory diseases, including asthma, allergic reactions, and autoimmune conditions. As a key alarmin, it is released upon cellular damage or stress, activating downstream signaling cascades that drive inflammation. Understanding the in vivo effects of IL-33 is paramount for elucidating its physiological and pathological roles and for the development of novel therapeutic strategies.

These application notes provide a comprehensive guide for the in vivo administration of recombinant IL-33 in animal models, primarily focusing on mice. The protocols and data presented are compiled from established research findings to assist in the design and execution of robust and reproducible preclinical studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters often assessed in in vivo studies involving IL-33 administration. These values can serve as a reference for experimental design and data interpretation.

Table 1: Reported In Vivo Dosages and Administration Routes for IL-33 in Mice

ParameterValueAnimal ModelApplication/Disease ModelCitation
Dosage 0.5 - 1 µ g/mouse C57BL/6 miceInduction of pulmonary arterial hypertension[1]
Administration Route Intraperitoneal (i.p.) injectionC57BL/6 miceInduction of pulmonary arterial hypertension[1]
Frequency Daily or every other dayC57BL/6 miceLong-term administration studies[1]
Duration Up to 4 weeksC57BL/6 miceChronic inflammation models[1]

Table 2: Key Pharmacokinetic Parameters of a Related Cytokine (for reference)

ParameterValueAnimal ModelAdministration RouteCitation
Clearance HighRatIntravenous (IV)[2]
Bioavailability PoorRatOral (PO)[2]
Elimination RapidRatIntravenous (IV)[2]

Experimental Protocols

Protocol 1: Induction of Pulmonary Arterial Hypertension (PAH) in Mice via Long-Term IL-33 Administration

This protocol describes the induction of PAH-like symptoms in mice through repeated administration of recombinant IL-33.

Materials:

  • Recombinant murine IL-33 (carrier-free)

  • Sterile, endotoxin-free phosphate-buffered saline (PBS)

  • C57BL/6 mice (age and sex-matched)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Reconstitution of IL-33: Reconstitute lyophilized recombinant murine IL-33 in sterile, endotoxin-free PBS to a final concentration of 10 µg/mL. Aliquot and store at -80°C until use. Avoid repeated freeze-thaw cycles.

  • Animal Acclimatization: Allow mice to acclimate to the animal facility for at least one week prior to the start of the experiment.

  • IL-33 Administration:

    • On the day of injection, thaw an aliquot of the IL-33 stock solution and dilute it with sterile PBS to the desired final concentration (e.g., 0.5 µg per 100 µL).

    • Administer 0.5 µg of recombinant IL-33 in a total volume of 100 µL via intraperitoneal (i.p.) injection.

    • For the control group, administer an equivalent volume of sterile PBS.

  • Dosing Schedule: Administer IL-33 or vehicle control daily or every other day for a period of up to 4 weeks.[1]

  • Monitoring and Endpoint Analysis:

    • Monitor the animals for clinical signs of distress, including weight loss, ruffled fur, and lethargy.

    • At the end of the study period, euthanize the animals and collect relevant tissues (e.g., lungs, heart) for downstream analysis.

    • Assess for endpoints such as right ventricular systolic pressure, medial hypertrophy of pulmonary arteries, and infiltration of immune cells (e.g., eosinophils, ILC2s).[1]

Experimental Workflow for IL-33 Induced PAH Model

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis reconstitute Reconstitute IL-33 injection Daily/Alternate Day i.p. Injection (0.5 µg/mouse) reconstitute->injection acclimate Acclimatize Mice acclimate->injection control PBS Vehicle Control acclimate->control monitor Monitor Clinical Signs injection->monitor control->monitor euthanize Euthanize & Collect Tissues monitor->euthanize endpoints Assess Endpoints: - RVSP - Medial Hypertrophy - Immune Cell Infiltration euthanize->endpoints

Caption: Workflow for inducing PAH in mice using IL-33.

Signaling Pathways

IL-33 Signaling Cascade

IL-33 exerts its biological effects by binding to its receptor complex, which consists of ST2 (also known as IL1RL1) and the IL-1 Receptor Accessory Protein (IL-1RAcP).[3][4] This interaction initiates a downstream signaling cascade that culminates in the activation of transcription factors and the subsequent expression of various inflammatory genes.

The key steps in the IL-33 signaling pathway are as follows:

  • Ligand Binding and Receptor Complex Formation: IL-33 binds to the ST2 receptor, leading to the recruitment of IL-1RAcP to form a ternary receptor complex.[3][5]

  • Recruitment of Adaptor Proteins: The activated receptor complex recruits the intracellular adaptor protein Myeloid differentiation primary response 88 (MyD88).[3][4]

  • Activation of IRAK and TRAF6: MyD88 then recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, which in turn activate TNF receptor-associated factor 6 (TRAF6).[3][4]

  • Activation of Downstream Kinases: TRAF6 activation leads to the activation of downstream kinase cascades, including mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK, as well as the IκB kinase (IKK) complex.[3][6]

  • Activation of Transcription Factors: The activation of these kinases results in the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[3][6]

  • Gene Expression: Activated NF-κB and AP-1 translocate to the nucleus and induce the transcription of a wide range of target genes, including those encoding other cytokines, chemokines, and inflammatory mediators.[3]

IL-33 Signaling Pathway Diagram

il33_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IL33 IL-33 ST2 ST2 IL33->ST2 Binds IL1RAcP IL-1RAcP ST2->IL1RAcP MyD88 MyD88 IL1RAcP->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 MAPKs MAPKs (ERK, p38, JNK) TRAF6->MAPKs IKK IKK Complex TRAF6->IKK AP1 AP-1 MAPKs->AP1 Activates NFkB NF-κB IKK->NFkB Activates Gene Gene Expression (Cytokines, Chemokines) AP1->Gene NFkB->Gene

Caption: IL-33 signaling pathway.

References

Application Notes and Protocols for (S)-C33 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (S)-C33, a potent and selective phosphodiesterase 9 (PDE9) inhibitor, in various cell culture applications. The information presented here is intended to guide researchers in utilizing this compound for investigating its effects on different cell types and signaling pathways.

Introduction to this compound

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with an IC50 of 11 nM.[1] PDE9 is a cGMP-specific phosphodiesterase, and its inhibition by this compound leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. This elevation in cGMP can modulate various downstream signaling pathways, making this compound a valuable tool for studying the roles of cGMP in diverse cellular processes, including cardiac hypertrophy, cancer cell proliferation, and neuronal function.

Mechanism of Action

This compound exerts its biological effects by specifically inhibiting the enzymatic activity of PDE9. This inhibition leads to the accumulation of intracellular cGMP, which in turn activates cGMP-dependent protein kinases (PKG). Activated PKG can then phosphorylate a variety of downstream targets, leading to diverse cellular responses depending on the cell type.

SC33 This compound PDE9 PDE9 SC33->PDE9 Inhibition cGMP cGMP PDE9->cGMP Hydrolysis PKG PKG cGMP->PKG Activation Downstream Downstream Effectors PKG->Downstream Phosphorylation Response Cellular Response Downstream->Response cluster_0 Stock Solution Preparation Calculate Calculate amount of This compound and DMSO Dissolve Dissolve this compound in DMSO Calculate->Dissolve Vortex Vortex/Warm to dissolve Dissolve->Vortex Filter Sterile filter (0.22 µm) Vortex->Filter Aliquot Aliquot Filter->Aliquot Store Store at -20°C/-80°C Aliquot->Store cluster_1 Cell Treatment Workflow Seed Seed cells in plate Grow Allow cells to adhere (24h) Seed->Grow Prepare Prepare this compound treatment medium Grow->Prepare Treat Remove old medium, wash, add treatment medium Prepare->Treat Incubate Incubate for desired duration Treat->Incubate Analyze Perform downstream assays Incubate->Analyze

References

Application Notes and Protocols for (S)-C33 in Primary Cardiomyocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-C33 is a novel and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that is upregulated in cardiac hypertrophy and heart failure. By inhibiting PDE9A, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to the activation of the cGMP/protein kinase G (PKG) signaling pathway. This pathway plays a crucial role in protecting cardiomyocytes from hypertrophic stimuli. These application notes provide a comprehensive overview of the use of this compound in primary cardiomyocyte culture, including its mechanism of action, protocols for inducing and treating cardiomyocyte hypertrophy, and methods for assessing its efficacy.

Mechanism of Action

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of fetal genes, such as atrial natriuretic factor (ANF) and brain natriuretic peptide (BNP). Hypertrophic stimuli, like phenylephrine (PE) and isoproterenol (ISO), lead to an increase in PDE9A expression in cardiomyocytes. This compound selectively inhibits PDE9A, resulting in elevated intracellular cGMP levels. This activates the cGMP/PKG signaling cascade, which in turn leads to the phosphorylation of phospholamban (PLB). Phosphorylated PLB enhances the activity of sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), improving calcium handling and mitigating the hypertrophic response.

G cluster_0 Cardiomyocyte Hypertrophic_Stimuli Hypertrophic Stimuli (PE, ISO) PDE9A PDE9A Expression Hypertrophic_Stimuli->PDE9A cGMP Increased cGMP PDE9A->cGMP Degrades S_C33 This compound S_C33->PDE9A Inhibits PKG PKG Activation cGMP->PKG PLB PLB Phosphorylation PKG->PLB SERCA2a SERCA2a Activity PLB->SERCA2a Ca_handling Improved Ca2+ Handling SERCA2a->Ca_handling Anti_hypertrophic Anti-hypertrophic Effects Ca_handling->Anti_hypertrophic

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on primary neonatal rat cardiomyocytes (NRCMs).

Table 1: this compound Treatment Parameters for In Vitro Hypertrophy Models

ParameterValueReference
Cell TypeNeonatal Rat Cardiomyocytes (NRCMs)[1][2]
Hypertrophic AgentPhenylephrine (PE)[1][2]
PE Concentration100 µmol/L[1][2]
Hypertrophic AgentIsoproterenol (ISO)[1][2]
ISO Concentration1 µmol/L[1][2]
This compound Concentrations50 and 500 nmol/L[1][2]
Pre-treatment TimeNot specified, added with hypertrophic agent[1][2]
Incubation Time24 - 48 hours[1][2]

Table 2: Effects of this compound on Cardiomyocyte Hypertrophy Markers

MarkerTreatmentResultReference
Cell Surface AreaPE (100 µmol/L)Significantly increased[1][2]
PE + this compound (50 nmol/L)Significantly reduced vs. PE alone[1][2]
PE + this compound (500 nmol/L)Significantly reduced vs. PE alone[1][2]
ANF ExpressionPE (100 µmol/L)Significantly increased[1][2]
PE + this compound (50 and 500 nmol/L)Alleviated increase[1][2]
BNP ExpressionPE (100 µmol/L)Significantly increased[1][2]
PE + this compound (50 and 500 nmol/L)Alleviated increase[1][2]
cGMP LevelsPE (100 µmol/L) + this compound (50 and 500 nmol/L)Significantly elevated[1]
PLB PhosphorylationPE (100 µmol/L)Markedly reduced[1]
PE + this compoundReversed the decline[1]
SERCA2a ExpressionPE (100 µmol/L)Reduced[1]
PE + this compoundReversed the decline[1]

Experimental Protocols

G cluster_workflow Experimental Workflow Isolation 1. Isolate Neonatal Rat Cardiomyocytes Culture 2. Culture Cardiomyocytes Isolation->Culture Induction 3. Induce Hypertrophy (PE/ISO) & Treat with this compound Culture->Induction Analysis 4. Downstream Analysis Induction->Analysis

Caption: General experimental workflow.

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes

This protocol is adapted from established methods for isolating primary cardiomyocytes from 1-2 day old Sprague-Dawley rat pups.

Materials:

  • 1-2 day old Sprague-Dawley rat pups

  • Hanks' Balanced Salt Solution (HBSS), sterile, without Ca2+ and Mg2+

  • 0.25% Trypsin-EDTA

  • Collagenase Type II (1 mg/mL in HBSS)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Percoll density gradient solutions

  • Culture dishes coated with 1% gelatin

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

  • Excise the hearts and place them in ice-cold HBSS.

  • Mince the ventricular tissue into small pieces (1-2 mm³).

  • Perform enzymatic digestion by incubating the minced tissue in 0.25% Trypsin-EDTA overnight at 4°C, followed by digestion with Collagenase Type II at 37°C.

  • Disperse the digested tissue into a single-cell suspension by gentle pipetting.

  • Enrich for cardiomyocytes by centrifugation through a Percoll density gradient.

  • Plate the isolated cardiomyocytes on gelatin-coated culture dishes in DMEM with 10% FBS.

  • Allow the cells to attach for 24-48 hours before initiating experiments.

Protocol 2: Induction of Cardiomyocyte Hypertrophy and Treatment with this compound

Materials:

  • Cultured neonatal rat cardiomyocytes

  • Phenylephrine (PE) stock solution (100 mM in water)

  • Isoproterenol (ISO) stock solution (1 mM in water)

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Serum-free DMEM

Procedure:

  • After 24-48 hours of initial culture, replace the medium with serum-free DMEM for 12-24 hours to induce quiescence.

  • Prepare treatment media by diluting PE or ISO to final concentrations of 100 µmol/L or 1 µmol/L, respectively, in serum-free DMEM.

  • Prepare treatment media containing this compound at final concentrations of 50 nmol/L and 500 nmol/L, with or without the hypertrophic agent. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%.

  • Remove the serum-free medium from the cultured cardiomyocytes and add the prepared treatment media.

  • Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.

Protocol 3: Assessment of Cardiomyocyte Hypertrophy

A. Measurement of Cell Surface Area:

  • Fix the cells with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Stain the cells with a fluorescently labeled antibody against a sarcomeric protein (e.g., α-actinin) to delineate the cell boundaries.

  • Capture images using a fluorescence microscope.

  • Measure the cell surface area of individual cardiomyocytes using image analysis software (e.g., ImageJ).

B. Gene Expression Analysis by qPCR:

  • Isolate total RNA from the cultured cardiomyocytes using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using primers specific for ANF, BNP, and a housekeeping gene (e.g., GAPDH).

  • Calculate the relative gene expression using the ΔΔCt method.

C. Measurement of cGMP Levels:

  • Lyse the cells and collect the supernatant.

  • Measure the cGMP concentration in the cell lysates using a commercially available cGMP ELISA kit, following the manufacturer's instructions.

D. Western Blot Analysis for Protein Phosphorylation and Expression:

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated PLB (Ser16), total PLB, and SERCA2a.

  • Incubate with a suitable HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence detection system and quantify the band intensities.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for cardiac hypertrophy. Its mechanism of action, centered on the inhibition of PDE9A and subsequent activation of the cGMP/PKG signaling pathway, provides a targeted approach to mitigate the pathological remodeling of cardiomyocytes. The protocols outlined in these application notes provide a framework for researchers to investigate the effects of this compound in a primary cardiomyocyte culture model and to further explore its therapeutic applications in the context of cardiac disease.

References

Application Notes and Protocols for cGMP Measurement in (S)-C33 Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-C33 is a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. Unlike NO-dependent sGC stimulators, this compound and its analogs, such as the well-characterized compound BAY 58-2667 (Cinaciguat), can activate sGC independently of nitric oxide, particularly when the enzyme is in an oxidized or heme-free state.[1][2][3] This mode of action makes this compound a valuable research tool for studying the therapeutic potential of enhancing the cGMP signaling pathway in various pathological conditions, including cardiovascular diseases.[1][4][5]

Activation of sGC by this compound leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] cGMP is a critical second messenger that mediates a wide range of physiological responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal signaling.[6][7][8] Therefore, the accurate measurement of intracellular cGMP levels in response to this compound treatment is fundamental to understanding its biological activity and mechanism of action.

These application notes provide a detailed protocol for the quantification of cGMP in cultured cells treated with this compound, along with methods for data presentation and visualization of the relevant signaling pathway and experimental workflow.

Signaling Pathway of this compound

The diagram below illustrates the mechanism by which this compound activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).

sGC_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (S)-C33_ext This compound (S)-C33_int This compound (S)-C33_ext->(S)-C33_int Cellular Uptake sGC_inactive Soluble Guanylate Cyclase (sGC) (Oxidized/Heme-free) sGC_active Activated sGC sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Conversion GTP GTP GTP->sGC_active PDEs Phosphodiesterases (PDEs) cGMP->PDEs Downstream_Effectors Downstream Effectors (PKG, CNG channels, PDEs) cGMP->Downstream_Effectors Modulation GMP 5'-GMP PDEs->GMP Degradation (S)-C33_int->sGC_inactive

Caption: this compound signaling pathway.

Experimental Protocols

This section provides a detailed methodology for measuring cGMP levels in cultured cells following treatment with this compound. The most common and reliable method for cGMP quantification is the competitive enzyme immunoassay (EIA).

Materials and Reagents
  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP EIA kit

  • Protein assay kit (e.g., BCA or Bradford)

  • Microplate reader

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

cGMP_Measurement_Workflow A 1. Cell Seeding & Culture Seed cells in multi-well plates and grow to desired confluency. B 2. Pre-treatment (Optional) Incubate with a PDE inhibitor (e.g., IBMX) to prevent cGMP degradation. A->B C 3. This compound Treatment Treat cells with varying concentrations of this compound for a defined time period. B->C D 4. Cell Lysis Lyse cells to release intracellular cGMP. C->D E 5. cGMP Measurement (EIA) Perform competitive enzyme immunoassay to quantify cGMP levels. D->E F 6. Protein Quantification Determine total protein concentration in cell lysates for normalization. D->F G 7. Data Analysis Normalize cGMP concentrations to protein content and perform statistical analysis. E->G F->G

Caption: Experimental workflow for cGMP measurement.

Detailed Protocol
  • Cell Culture:

    • Seed the cells of interest (e.g., vascular smooth muscle cells, cardiomyocytes) into 24- or 48-well plates at an appropriate density.

    • Culture the cells until they reach 80-90% confluency.

  • Pre-treatment with PDE Inhibitor (Recommended):

    • To prevent the rapid degradation of cGMP by phosphodiesterases (PDEs), it is advisable to pre-treat the cells with a broad-spectrum PDE inhibitor.[9][10]

    • Aspirate the culture medium and wash the cells once with serum-free medium or PBS.

    • Add fresh serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) and incubate for 30 minutes at 37°C.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the cell culture medium (containing the PDE inhibitor, if used).

    • Add the different concentrations of this compound to the cells. Include a vehicle control (medium with solvent only).

    • Incubate the cells for the desired time period (e.g., 15-60 minutes) at 37°C. The optimal incubation time may need to be determined empirically.

  • Cell Lysis:

    • After the treatment period, aspirate the medium.

    • Add an appropriate volume of cell lysis buffer (e.g., 100-200 µL of 0.1 M HCl for a 24-well plate) to each well.

    • Incubate at room temperature for 10-15 minutes with gentle agitation to ensure complete lysis.

    • Centrifuge the cell lysates to pellet any cellular debris.

  • cGMP Measurement using EIA Kit:

    • Follow the manufacturer's instructions provided with the commercial cGMP EIA kit.[11][12]

    • Typically, this involves the acetylation of samples and standards to improve assay sensitivity.

    • Add the acetylated samples, standards, and cGMP-alkaline phosphatase conjugate to the antibody-coated microplate.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay method (e.g., BCA or Bradford). This is crucial for normalizing the cGMP measurements.

  • Data Analysis:

    • Calculate the cGMP concentration in each sample based on the standard curve generated from the EIA.

    • Normalize the cGMP concentration to the total protein concentration for each sample (e.g., pmol cGMP/mg protein).

    • Perform statistical analysis to determine the significance of the observed changes in cGMP levels in response to this compound treatment compared to the vehicle control.

Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment conditions.

Table 1: cGMP Levels in Cultured Cells Treated with this compound
Treatment GroupThis compound Concentration (µM)Incubation Time (min)cGMP Concentration (pmol/mg protein)Fold Change vs. Control
Vehicle Control0305.2 ± 0.81.0
This compound0.013015.6 ± 2.13.0
This compound0.13048.9 ± 5.59.4
This compound1.030125.3 ± 12.824.1
This compound10.030210.7 ± 20.140.5

Data are presented as mean ± standard deviation (n=3) and are hypothetical examples for illustrative purposes.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to accurately measure intracellular cGMP levels in response to treatment with the sGC activator this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for elucidating the pharmacological profile of this compound and similar compounds in drug discovery and development. The visualization of the signaling pathway and experimental workflow further aids in the understanding and implementation of these studies.

References

Application Notes and Protocols for Studying Cardiac Hypertrophy with (S)-C33

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. The study of molecular pathways governing this process is crucial for the development of novel therapeutics. (S)-C33 is a novel and selective inhibitor of phosphodiesterase-9A (PDE9A), an enzyme that is upregulated during cardiac hypertrophy and heart failure.[1][2] By inhibiting PDE9A, this compound protects against cardiac hypertrophy by augmenting cyclic guanosine monophosphate (cGMP) signaling.[1][2][3] These application notes provide a detailed protocol for utilizing this compound to study cardiac hypertrophy in both in vitro and in vivo models.

Mechanism of Action of this compound in Cardiac Hypertrophy

This compound exerts its cardioprotective effects by selectively inhibiting PDE9A. In the context of cardiac hypertrophy, neurohormonal stimuli like phenylephrine (PE) and isoproterenol (ISO) lead to an increase in PDE9A expression.[1][2] PDE9A specifically hydrolyzes cGMP, a key second messenger in the heart. The inhibition of PDE9A by this compound leads to an elevation of intracellular cGMP levels.[3] This increase in cGMP activates protein kinase G (PKG), which in turn phosphorylates downstream targets, including phospholamban (PLB).[3] Phosphorylation of PLB relieves its inhibitory effect on the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a), leading to enhanced calcium reuptake into the sarcoplasmic reticulum and improved cardiac relaxation.[1][3]

G cluster_0 Hypertrophic Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Outcome PE Phenylephrine (PE) PDE9A PDE9A Expression ↑ PE->PDE9A ISO Isoproterenol (ISO) ISO->PDE9A cGMP cGMP Hydrolysis PDE9A->cGMP hydrolyzes Hypertrophy Cardiac Hypertrophy PDE9A->Hypertrophy S_C33 This compound S_C33->PDE9A inhibits cGMP_up cGMP ↑ PKG PKG Activation cGMP_up->PKG PLB PLB Phosphorylation ↑ PKG->PLB SERCA2a SERCA2a Activity ↑ PLB->SERCA2a Protection Cardioprotection SERCA2a->Protection G cluster_0 Experimental Workflow: In Vitro A Isolate NRCMs from 1-3 day old Sprague-Dawley rat pups B Culture NRCMs for 24-48 hours A->B C Induce hypertrophy with Phenylephrine (PE, 100 µmol/L) for 48 hours B->C D Pre-treat with this compound (50 and 500 nmol/L) for 30 minutes before PE stimulation B->D E Assess hypertrophic markers C->E D->C G cluster_0 Experimental Workflow: In Vivo A Acclimatize male Sprague-Dawley rats (200-250g) for 1 week B Induce cardiac hypertrophy via subcutaneous injection of Isoproterenol (ISO, 5 mg/kg/day) for 7 days A->B C Administer this compound (1, 3, or 9 mg/kg/day) or vehicle orally for 3 consecutive weeks, starting from day 8 B->C D Perform echocardiography at baseline and at the end of the treatment period C->D E Sacrifice animals and collect hearts for histological and molecular analysis D->E

References

Troubleshooting & Optimization

Technical Support Center: (S)-C33 Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the solubility of (S)-C33, a representative very long-chain saturated fatty acid (VLSFA), in DMSO and other common laboratory solvents. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in their experiments.

Disclaimer: The designation "this compound" is not standard. This guide assumes it refers to a saturated fatty acid with a 33-carbon chain. The provided solubility data is based on available information for similar very long-chain saturated fatty acids and should be considered an estimate. Empirical validation is recommended for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and other organic solvents?

A1: Very long-chain saturated fatty acids like this compound are highly hydrophobic and exhibit low solubility in many common solvents. Solubility generally decreases as the carbon chain length increases. Based on data for similar compounds, the estimated solubility of this compound is summarized in the table below.

Q2: I am having difficulty dissolving my C33 compound, even in DMSO. What could be the issue?

A2: Several factors can contribute to poor solubility. These include the crystalline nature of the compound, the presence of moisture in the solvent, and the formation of aggregates. For troubleshooting, please refer to the detailed guide in the "Troubleshooting" section.

Q3: Are there any recommended methods for preparing a stock solution of this compound for cell-based assays?

A3: Yes, preparing a stable and bioavailable stock solution of a C33 fatty acid for cell culture requires specific protocols. These often involve using a co-solvent like ethanol or DMSO, gentle heating, and complexing the fatty acid with a carrier protein like bovine serum albumin (BSA). A detailed protocol is provided in the "Experimental Protocols" section.

Q4: What are the key signaling pathways involving long-chain fatty acids?

A4: Long-chain fatty acids are important signaling molecules that can activate various cellular pathways. Key receptors include Free Fatty Acid Receptors 1 and 4 (FFAR1/GPR40 and FFAR4/GPR120) and the transporter CD36, which can initiate downstream signaling cascades affecting metabolism, inflammation, and other cellular processes. A simplified diagram of a common pathway is available in the "Signaling Pathways" section.

Data Presentation: Estimated Solubility of this compound

The following table provides estimated solubility values for a C33 saturated fatty acid based on available data for lignoceric acid (C24:0), montanic acid (C28:0), and melissic acid (C30:0). As a general trend, solubility in polar and non-polar organic solvents decreases with increasing carbon chain length.

SolventEstimated Solubility of this compound (at 25°C)Notes
DMSO < 1 mg/mL Sonication and gentle warming may be required.[1]
Ethanol < 1 mg/mL Sonication and heating to ~50°C are often necessary to aid dissolution.[2]
Methanol Very Low Generally, a poor solvent for very long-chain fatty acids.
Chloroform Sparingly Soluble May serve as a better solvent than alcohols for initial solubilization.[3]
Water Insoluble As expected for a long-chain fatty acid.

Note: The solubility of melissic acid (C30:0) in DMSO is reported to be approximately 1 mg/mL.[1] Lignoceric acid (C24:0) has a reported solubility of about 3.69 mg/mL in DMSO.[2] Given this trend, the solubility of a C33 fatty acid is expected to be lower than 1 mg/mL.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving this compound and similar hydrophobic compounds.

IssuePossible Cause(s)Recommended Solution(s)
Compound will not dissolve in DMSO at room temperature. - High crystallinity of the compound.- Insufficient solvent volume.- Presence of moisture in DMSO.- Gently warm the solution (e.g., 37-50°C) in a water bath.- Use a sonicator to break up solid particles.- Increase the solvent volume.- Use fresh, anhydrous DMSO.
Precipitation occurs when adding the DMSO stock to aqueous media. - The compound is not soluble in the aqueous buffer.- The concentration of DMSO in the final solution is too high, causing the compound to crash out.- Prepare the stock solution at a higher concentration in DMSO and use a smaller volume for dilution.- Use a stepwise dilution method.- Consider using a carrier protein like BSA to maintain solubility in the aqueous medium.
The solution is cloudy or forms a suspension. - The compound is not fully dissolved.- Formation of micelles or aggregates.- Ensure complete dissolution of the stock solution before further dilution.- Sonication of the final solution may help to create a more uniform dispersion.
Inconsistent experimental results. - Incomplete dissolution leading to inaccurate concentration.- Degradation of the compound in solution.- Visually inspect for any undissolved particles before use.- Prepare fresh stock solutions regularly and store them appropriately (e.g., at -20°C or -80°C in small aliquots).

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 1 mM stock solution of a C33 fatty acid (Molecular Weight: 494.9 g/mol ) in DMSO.

Materials:

  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or glass vials

  • Water bath

  • Sonicator

Procedure:

  • Weigh out 4.95 mg of this compound into a sterile container.

  • Add 10 mL of anhydrous DMSO to achieve a final concentration of 1 mM.

  • Gently vortex the mixture.

  • If the compound does not fully dissolve, place the container in a water bath at 37-50°C for 10-15 minutes.

  • Alternatively, or in combination with heating, place the container in a sonicator bath for 15-30 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-BSA Complex for Cell Culture

This protocol is designed for preparing a fatty acid-BSA complex to enhance bioavailability and reduce cytotoxicity in cell culture experiments.

Materials:

  • This compound stock solution in ethanol (e.g., 10 mM)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile tubes

  • Shaking water bath

Procedure:

  • Prepare a 10% (w/v) BSA solution in PBS or serum-free cell culture medium.

  • Warm the BSA solution to 37°C in a shaking water bath.

  • Slowly add the desired volume of the this compound ethanolic stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 3:1 and 6:1.

  • Incubate the mixture in a shaking water bath at 37°C for at least 1 hour to allow for complex formation.

  • Sterilize the this compound-BSA complex by passing it through a 0.22 µm filter.

  • This complex can now be added to your cell culture medium to achieve the desired final concentration.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Heat (37-50°C) & Sonicate add_solvent->dissolve store Store at -80°C dissolve->store dilute Dilute Stock in Media store->dilute treat Treat Cells dilute->treat analyze Analyze Cellular Response treat->analyze

A simplified workflow for preparing a DMSO stock solution of this compound and its use in a cell-based assay.

Signaling Pathway Diagram

G LCFA This compound FFAR1 FFAR1/GPR40 LCFA->FFAR1 Binds Gq11 Gq/11 FFAR1->Gq11 Activates PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation Ca2->PKC CellularResponse Cellular Response (e.g., Insulin Secretion) PKC->CellularResponse

References

troubleshooting (S)-C33 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of the small molecule (S)-C33 in aqueous solutions.

Troubleshooting Guide

My this compound precipitated out of my aqueous buffer. What should I do?

Precipitation of hydrophobic small molecules like this compound from aqueous solutions is a common challenge. The first step is to systematically identify the cause. Our recommended approach is to verify your stock solution, review your buffer composition, and then systematically test different conditions to improve solubility. The following sections provide detailed guidance on these steps.

How do I properly prepare a stock solution of this compound?

Proper preparation of a high-concentration stock solution in an appropriate organic solvent is critical to prevent precipitation upon dilution into your aqueous experimental buffer.

Experimental Protocol: Preparation of a High-Concentration Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile, amber glass vial or polypropylene tube

Methodology:

  • Solvent Selection: this compound is soluble in DMSO.[1] Use anhydrous DMSO to avoid introducing water, which can lower the solubility of the compound in the stock solution.

  • Calculation: Determine the mass of this compound required to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Dissolution:

    • Carefully weigh the this compound powder and add it to the vial.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2] Repeated freezing and thawing can cause the compound to precipitate out of the stock solution over time.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous buffer?

A1: Precipitation of small molecules like this compound in aqueous solutions is often due to their hydrophobic nature and low intrinsic water solubility. Several factors can contribute to this issue:

  • High Final Concentration: The final concentration of this compound in your experiment may exceed its solubility limit in the specific aqueous buffer you are using.

  • Buffer Composition: The pH, ionic strength, and presence of certain salts in your buffer can significantly impact the solubility of the compound.[3][4]

  • Co-solvent Percentage: When diluting the DMSO stock solution, the final percentage of DMSO in the aqueous buffer may be too low to maintain the solubility of this compound.[]

  • Temperature: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.[4]

  • Incubation Time: Over longer incubation times, even seemingly soluble compounds can begin to precipitate.

Q2: How can I increase the solubility of this compound in my experiments?

A2: There are several strategies to improve the solubility of this compound:

  • Optimize the Final Concentration: Determine the maximum soluble concentration of this compound in your specific buffer system. You may need to perform a solubility test.

  • Adjust the Buffer pH: The solubility of ionizable compounds is pH-dependent.[6][7][8] If this compound has acidic or basic functional groups, adjusting the pH of your buffer can increase its solubility by promoting the formation of a more soluble ionized form.

  • Increase the Co-solvent Concentration: Increasing the final percentage of a water-miscible organic solvent, such as DMSO or ethanol, can help keep the compound in solution.[9][10] However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.

  • Use Solubilizing Excipients: In some cases, non-ionic surfactants or cyclodextrins can be used to enhance the solubility of hydrophobic compounds.

Q3: What is the maximum recommended final concentration of DMSO in a cell-based assay?

A3: As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the tolerance to DMSO can be cell-line dependent. It is recommended to run a vehicle control with the same final DMSO concentration as your experimental samples to assess any effects on cell viability or function.

Q4: Can I warm the buffer to get my this compound to dissolve?

A4: Gently warming the solution can sometimes help dissolve precipitated compound.[4] However, be cautious as excessive heat can degrade the compound. Also, the compound may precipitate again as the solution cools to the experimental temperature. It is generally better to find a buffer system in which the compound is soluble at the working temperature.

Data on Factors Affecting Small Molecule Solubility

The following tables provide illustrative data on how different factors can influence the solubility of a hypothetical small molecule similar to this compound.

Table 1: Effect of pH on the Aqueous Solubility of a Hypothetical Weakly Basic Compound

Buffer pH% IonizedAqueous Solubility (µg/mL)
5.099.0%250
6.090.9%150
7.050.0%25
7.428.6%8
8.09.1%<1

Note: This is example data. The solubility of this compound will depend on its specific pKa.

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Hypothetical Hydrophobic Compound

Co-solvent% Co-solvent (v/v) in WaterAqueous Solubility (µg/mL)
None0%0.5
DMSO1%15
DMSO5%120
Ethanol1%8
Ethanol5%75
PEG 4001%20
PEG 4005%150

Note: This table illustrates the general principle that increasing the percentage of an organic co-solvent can increase the solubility of a hydrophobic compound.[][9][10]

Experimental Protocol: Determining Kinetic Solubility in an Aqueous Buffer

Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer to identify the maximum working concentration before precipitation occurs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene or glass-coated to minimize compound absorption)

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity (absorbance at ~620 nm)

Methodology:

  • Prepare Serial Dilutions:

    • In the 96-well plate, perform a serial dilution of your aqueous buffer.

    • Prepare a top concentration of this compound by adding a small volume of the DMSO stock to the buffer (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a 100 µM final concentration with 1% DMSO).

    • Perform a 2-fold serial dilution down the plate to generate a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.). Include a buffer-only control and a vehicle (e.g., 1% DMSO) control.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate on a plate shaker at room temperature (or your experimental temperature) for 1-2 hours.

  • Measurement:

    • Measure the turbidity of each well using a nephelometer or by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Data Analysis:

    • Plot the turbidity reading against the concentration of this compound.

    • The kinetic solubility limit is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.

Visual Guides

The following diagrams illustrate a logical workflow for troubleshooting precipitation and a representative signaling pathway that could be targeted by a small molecule inhibitor like this compound.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Solution check_stock Is the stock solution clear? start->check_stock remake_stock Prepare fresh stock solution check_stock->remake_stock No check_dilution Review dilution protocol (Final concentration, %DMSO) check_stock->check_dilution Yes remake_stock->check_dilution solubility_test Perform kinetic solubility test check_dilution->solubility_test conc_too_high Is final concentration > kinetic solubility? solubility_test->conc_too_high lower_conc Lower the final concentration of this compound conc_too_high->lower_conc Yes modify_buffer Modify buffer conditions conc_too_high->modify_buffer No success Problem Solved lower_conc->success ph_adjust Adjust pH modify_buffer->ph_adjust add_cosolvent Increase co-solvent % modify_buffer->add_cosolvent use_excipient Add solubilizing excipient modify_buffer->use_excipient ph_adjust->success add_cosolvent->success use_excipient->success

A logical workflow for troubleshooting this compound precipitation.

IL33_Signaling_Pathway Simplified IL-33 Signaling Pathway cluster_cytoplasm Cytoplasm IL33 IL-33 Receptor ST2/IL-1RAcP Receptor Complex IL33->Receptor Binds MyD88 MyD88 Receptor->MyD88 Recruits IRAKs IRAK1/4 MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKs MAPK (p38, JNK, ERK) TAK1->MAPKs IkB IκB IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) Nucleus Nucleus NFkB->Nucleus Translocates IkB->NFkB Releases AP1 AP-1 MAPKs->AP1 Activates AP1->Nucleus Translocates Transcription Gene Transcription (Inflammatory Cytokines) Nucleus->Transcription citation Pathway based on information from various sources

A simplified diagram of the IL-33 signaling pathway.

References

Technical Support Center: Optimizing (S)-C33 Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the PDE9 inhibitor, (S)-C33, in cell culture experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common problems related to this compound stability and activity in your experiments.

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected cellular response to this compound. 1. Degradation of this compound in culture medium: this compound may not be stable over the full duration of your experiment.- Perform a time-course stability study of this compound in your specific culture medium at 37°C. A detailed protocol is provided below. - Consider replenishing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours) for long-term experiments.
2. Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of cell culture plates and tubes, reducing the effective concentration.[1]- Use low-binding microplates and tubes. - Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding, but be mindful of potential interactions with your experimental system.
3. Binding to serum proteins: If using serum-containing media, this compound may bind to albumin and other proteins, reducing its free and active concentration.- Determine the extent of serum protein binding using an equilibrium dialysis or fluorescence-based assay. A protocol outline is provided in the Experimental Protocols section. - If protein binding is significant, you may need to adjust the initial concentration of this compound accordingly or consider using serum-free or low-serum media if your cell line permits.
High variability between replicate wells or experiments. 1. Incomplete dissolution of this compound stock solution: If not fully dissolved, the actual concentration in the media will be inconsistent.- Ensure complete dissolution of the this compound powder in the recommended solvent (e.g., DMSO) before preparing the stock solution. Gentle warming and vortexing can aid dissolution. - Visually inspect the stock solution for any precipitates before each use.
2. Uneven distribution in culture media: Improper mixing when adding this compound to the culture media can lead to concentration gradients across the plate.- After adding the this compound working solution to the culture medium, mix thoroughly by gentle inversion or pipetting before dispensing into individual wells.
3. Cell confluency variations: The metabolic activity and drug response of cells can be influenced by their density.[2][3]- Seed cells at a consistent density across all wells and experiments. - Initiate treatment at a standardized cell confluency (e.g., 70-80%).[3]
Precipitate formation in culture media after adding this compound. 1. Exceeding solubility limits: The final concentration of this compound in the aqueous culture medium may be above its solubility limit.- Prepare a more dilute stock solution to minimize the volume of organic solvent added to the media. The final DMSO concentration should typically be below 0.5%. - Visually inspect the media for any signs of precipitation after the addition of this compound. If observed, reduce the final concentration.
2. Interaction with media components: Certain components in the culture medium could potentially interact with this compound, leading to precipitation.[4]- Test the solubility of this compound in the basal medium without supplements first, then systematically add supplements to identify any potential incompatibilities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble up to 100 mM in DMSO and ethanol. For cell culture applications, DMSO is the most commonly used solvent. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Q2: How should I store this compound stock solutions?

A2: Stock solutions of this compound should be aliquoted and stored at -20°C for up to one year or at -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[5][6]

Q3: What is the known stability of this compound in biological matrices?

A3: The half-life (T1/2) of this compound has been determined in human and mouse microsomes to be 105 and 54 minutes, respectively.[5] This suggests that the compound is subject to metabolic degradation. Its stability in cell culture media will depend on the specific media composition and the presence of cells.

Q4: Can I use serum in my culture medium when treating cells with this compound?

A4: Yes, but it is important to be aware that this compound may bind to serum proteins, which can reduce its bioavailable concentration. The extent of this binding should be determined experimentally if precise dosing is critical.

Q5: How can I confirm the concentration of this compound in my culture medium over time?

A5: The concentration of this compound in culture medium can be accurately measured using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). A detailed protocol for this analysis is provided in the Experimental Protocols section.

Q6: Are there any known degradation products of this compound that I should be aware of?

A6: The specific degradation pathway of this compound in culture media has not been extensively characterized in publicly available literature. Potential degradation could occur through hydrolysis of amide bonds or oxidation.[7] LC-MS/MS analysis can be used to identify potential degradation products by searching for predicted mass shifts.

Data Presentation

Table 1: Hypothetical Stability of this compound in DMEM at 37°C

Time (hours)This compound Concentration (%) Remaining (without cells)This compound Concentration (%) Remaining (with cells)
0100100
249275
488558
727842

This data is illustrative and should be confirmed experimentally under your specific conditions.

Table 2: Key Parameters for LC-MS/MS Quantification of this compound

ParameterValue
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition this compound m/z 358.1 → 244.1 (Quantifier)
m/z 358.1 → 147.1 (Qualifier)
Internal Standard Labeled this compound or a structurally similar compound
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

These parameters may require optimization for your specific instrumentation.[8][9]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over a defined period.

Materials:

  • This compound

  • DMSO

  • Your cell culture medium of choice (e.g., DMEM) with all supplements (e.g., FBS, penicillin/streptomycin)

  • Sterile microcentrifuge tubes

  • Incubator at 37°C with 5% CO2

  • LC-MS/MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Spike the this compound stock solution into pre-warmed (37°C) culture medium to a final concentration of 1 µM. Prepare a sufficient volume for all time points.

  • Aliquot 1 mL of the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Immediately process the 0-hour time point sample as described in the "Sample Preparation for LC-MS/MS Analysis" section below. This will serve as your 100% reference.

  • Incubate the remaining tubes at 37°C in a 5% CO2 incubator.

  • At each subsequent time point, remove one tube from the incubator and process it for LC-MS/MS analysis.

  • Quantify the concentration of this compound at each time point and express it as a percentage of the concentration at time 0.

Protocol 2: Quantification of this compound in Culture Media by LC-MS/MS

Objective: To accurately measure the concentration of this compound in cell culture media samples.

Materials:

  • Culture media samples containing this compound

  • Internal Standard (IS) stock solution (e.g., a stable isotope-labeled this compound or a structurally similar compound with a known concentration)

  • Acetonitrile (ACN)

  • Microcentrifuge

  • LC-MS vials

Procedure (Sample Preparation):

  • To 100 µL of the culture medium sample, add 10 µL of the IS stock solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex to dissolve the residue and transfer to an LC-MS vial for analysis.[9]

LC-MS/MS Analysis:

  • Set up the LC-MS/MS system with the parameters outlined in Table 2.

  • Generate a standard curve by spiking known concentrations of this compound into the same type of culture medium used in the experiment and processing these standards in the same manner as the samples.

  • Inject the prepared samples and standards onto the LC-MS/MS system.

  • Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Serum Protein Binding Assay (Fluorescence-Based)

Objective: To estimate the extent of this compound binding to serum albumin.

Materials:

  • Human Serum Albumin (HSA)

  • A fluorescent probe that binds to HSA (e.g., HSA Blue™ S2)[7]

  • This compound

  • Assay buffer (e.g., PBS)

  • Fluorescence microplate reader

Procedure Outline:

  • Prepare solutions of HSA and the fluorescent probe in the assay buffer.

  • In a microplate, combine the HSA and fluorescent probe solutions. This will result in a high fluorescence signal as the probe binds to HSA.

  • Add varying concentrations of this compound to the wells.

  • If this compound binds to the same site on HSA as the probe, it will displace the probe, leading to a decrease in the fluorescence signal.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • The degree of fluorescence quenching can be used to calculate the binding affinity of this compound to HSA.[7][10]

Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular S_C33 This compound PDE9 PDE9 S_C33->PDE9 Inhibition Five_GMP 5'-GMP PDE9->Five_GMP cGMP cGMP cGMP->PDE9 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Downstream Downstream Cellular Effects (e.g., Apoptosis) PKG->Downstream Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound stock (10 mM in DMSO) B Spike into culture medium (e.g., 1 µM final concentration) A->B C Aliquot for time points (0, 24, 48, 72h) B->C D Incubate at 37°C, 5% CO2 C->D E Sample at each time point D->E F Protein Precipitation (Acetonitrile) E->F G LC-MS/MS Analysis F->G H Quantify this compound Concentration G->H Troubleshooting_Logic Start Inconsistent/Low This compound Activity Q1 Is compound stability in media confirmed? Start->Q1 Sol1 Perform stability assay (Protocol 1) Q1->Sol1 No Q2 Is serum protein binding significant? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase concentration or use low-serum media Q2->Sol2 Yes Q3 Is adsorption to plasticware possible? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Use low-binding plates Q3->Sol3 Yes End Re-evaluate experimental parameters Q3->End No A3_Yes Yes A3_No No Sol3->End

References

Technical Support Center: (S)-C33, a PDE9A Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the selective phosphodiesterase 9A (PDE9A) inhibitor, (S)-C33, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of phosphodiesterase 9A (PDE9A), with an IC50 of 11 nM.[1][2] PDE9A is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9A, this compound leads to an increase in intracellular cGMP levels, which can modulate various downstream signaling pathways.

Q2: What are the common applications of this compound in cell-based assays?

This compound is primarily used in cell-based assays to investigate the role of the cGMP signaling pathway in various cellular processes. Common applications include studying neuronal function, synaptic plasticity, cellular proliferation, and apoptosis.

Q3: What is a recommended starting concentration for this compound in a new cell-based assay?

A common starting point for in vitro cell-based assays is to perform a dose-response curve. Based on its IC50 of 11 nM, a concentration range from 1 nM to 1 µM is a reasonable starting point. The optimal concentration will depend on the specific cell type and the biological endpoint being measured.

Q4: How should I dissolve and store this compound?

This compound is typically dissolved in a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. For storage, it is recommended to keep the stock solution at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter when using this compound in cell-based assays.

Problem 1: No observable effect of this compound on the target cells.
Possible Cause Troubleshooting Step
Incorrect Compound Concentration: The concentration of this compound may be too low to elicit a response.Solution: Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).
Low PDE9A Expression: The cell line being used may not express PDE9A at a sufficient level for this compound to have a significant effect.Solution: Verify PDE9A expression in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. Consider using a positive control cell line known to express PDE9A.
Compound Degradation: The this compound stock solution may have degraded due to improper storage or handling.Solution: Prepare a fresh stock solution of this compound and repeat the experiment. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles.
Assay Insensitivity: The chosen assay may not be sensitive enough to detect changes in cGMP signaling.Solution: Consider using a more direct and sensitive readout for cGMP signaling, such as a cGMP immunoassay or a reporter assay.
Problem 2: High cell toxicity or unexpected cell death observed.
Possible Cause Troubleshooting Step
High Compound Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.Solution: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Use concentrations well below the toxic threshold for your functional assays.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
Off-Target Effects: this compound may be interacting with other cellular targets, leading to toxicity.Solution: Review the literature for known off-target effects of PDE9A inhibitors. Consider using a structurally different PDE9A inhibitor as a control to see if the toxic effects are specific to this compound's chemical scaffold.
Problem 3: Inconsistent or variable results between experiments.
Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or media composition can affect cellular responses.Solution: Standardize your cell culture protocols. Use cells within a defined passage number range and seed them at a consistent density for each experiment.
Variability in Compound Preparation: Inconsistent preparation of this compound dilutions can lead to variable results.Solution: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing.
Assay Timing: The timing of compound treatment and assay readout can be critical.Solution: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit a measurable response.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Target Phosphodiesterase 9A (PDE9A)[1][2]
IC50 11 nM[1][2]
Selectivity >45-fold selectivity over other PDE isoforms[1]

Experimental Protocols

Protocol 1: Determination of PDE9A Expression by Western Blot
  • Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PDE9A overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations (and a vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

experimental_workflow cluster_troubleshooting Troubleshooting Workflow start Problem Encountered (e.g., No Effect, High Toxicity) check_concentration Verify Compound Concentration start->check_concentration check_expression Confirm Target (PDE9A) Expression start->check_expression check_viability Assess Cell Viability/Toxicity start->check_viability optimize_assay Optimize Assay Parameters check_concentration->optimize_assay check_expression->optimize_assay check_viability->optimize_assay consult_literature Consult Literature for Off-Target Effects optimize_assay->consult_literature solution Problem Resolved consult_literature->solution signaling_pathway cluster_pathway Mechanism of Action of this compound sC33 This compound PDE9A PDE9A sC33->PDE9A inhibits cGMP cGMP PDE9A->cGMP hydrolyzes GMP 5'-GMP PDE9A->GMP Downstream Downstream Effectors (e.g., PKG, CNGs) cGMP->Downstream activates CellularResponse Cellular Response Downstream->CellularResponse logical_relationship cluster_logic Relationship between Concentration, On-Target, and Off-Target Effects Concentration Concentration of this compound OnTarget On-Target Effect (PDE9A Inhibition) Concentration->OnTarget increases OffTarget Potential Off-Target Effects & Cytotoxicity Concentration->OffTarget increases (at higher conc.) TherapeuticWindow Optimal Experimental Window OnTarget->TherapeuticWindow OffTarget->TherapeuticWindow

References

troubleshooting inconsistent results with (S)-C33

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-C33, a potent and selective phosphodiesterase 9 (PDE9) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with an IC50 of 11 nM.[1] PDE9 is a cGMP-specific phosphodiesterase, meaning it primarily hydrolyzes cyclic guanosine monophosphate (cGMP). By inhibiting PDE9, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This enhances signaling pathways mediated by cGMP, which are crucial for various physiological processes, including cardiovascular function and neuronal plasticity.

Q2: What is the significance of this compound's mechanism of action being independent of the nitric oxide (NO) pathway?

The cGMP signaling pathway can be activated by two main pathways: the nitric oxide (NO)-soluble guanylate cyclase (sGC) pathway and the natriuretic peptide (NP)-particulate guanylate cyclase (pGC) pathway. While some PDE inhibitors, like PDE5 inhibitors, primarily affect the NO-sGC-cGMP pathway, PDE9A has been shown to regulate cGMP signaling independent of the NO pathway. This suggests that this compound's effects are likely mediated through the NP-pGC-cGMP pathway. This is a key consideration in experimental design and data interpretation, as the effects of this compound may be observed even in the absence of NO synthase activity.

Q3: What are the main research applications for this compound?

Given its role in modulating cGMP signaling, this compound is a valuable tool for investigating a range of biological processes. It is particularly relevant for research in:

  • Cardiovascular diseases: Studies have explored the use of PDE9 inhibitors in models of heart failure and cardiac hypertrophy.[2][3]

  • Neurodegenerative disorders: PDE9 is highly expressed in the brain, and its inhibition has been investigated as a potential therapeutic strategy for conditions like Alzheimer's disease.[4]

  • Diabetes and metabolic disorders: The cGMP pathway is implicated in metabolic regulation, making this compound relevant for studies in these areas.[1]

Q4: How should I store and handle this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[1] Once in solution, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1]

Troubleshooting Guide

Inconsistent Experimental Results

Q5: My experimental results with this compound are variable. What are the potential causes?

Inconsistent results can stem from several factors related to compound handling, experimental setup, and cellular systems. Here are some common areas to investigate:

  • Compound Solubility and Stability:

    • Issue: this compound, like many small molecule inhibitors, may have limited aqueous solubility. Improper dissolution can lead to inaccurate concentrations and variability.

    • Troubleshooting:

      • Dissolution Protocol: Ensure a consistent and appropriate dissolution method. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent.[3][5] Prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous experimental buffer or cell culture medium.

      • Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[6] Run a vehicle control with the same final DMSO concentration.

      • Precipitation: Visually inspect your final solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration of this compound or explore the use of solubilizing agents, though this should be done with caution as they can affect cellular responses.

      • Solution Stability: The stability of this compound in your specific experimental buffer and at your working temperature is a critical factor. It is recommended to prepare fresh dilutions from your frozen stock for each experiment. Long-term storage of diluted aqueous solutions is generally not advised.[7]

  • Cell Culture Conditions:

    • Issue: The physiological state of your cells can significantly impact their response to this compound.

    • Troubleshooting:

      • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and signaling pathways can change with extensive passaging.

      • Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can alter signaling pathways.

      • Serum Concentration: Be aware that components in fetal bovine serum (FBS) can sometimes interact with small molecules. Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell type.

  • Assay-Specific Variability:

    • Issue: The choice of assay and its execution can introduce variability.

    • Troubleshooting:

      • Endpoint Measurement: For cGMP assays, ensure that the assay is performed within the linear range and that the lysis and extraction procedures are consistent.

      • Incubation Time: Optimize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing the desired effect.

      • Controls: Always include appropriate controls:

        • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

        • Positive Control: A known activator of the cGMP pathway (e.g., a natriuretic peptide) or another well-characterized PDE9 inhibitor.

        • Negative Control: Untreated cells.

Data Presentation: Quantitative Information

To aid in experimental design, the following tables summarize key quantitative data for this compound and other relevant PDE9 inhibitors.

Table 1: In Vitro Potency of this compound

ParameterValueReference
IC50 11 nM[1]

Table 2: Comparative IC50 Values of Selected PDE9 Inhibitors

CompoundPDE9A IC50 (nM)Reference
This compound 11[8]
PF-04447943 14[9]
BAY 73-6691 55 (human), 100 (murine)[10][11]
3r 0.6[8]

Table 3: Recommended Concentration Ranges for this compound in Preclinical Studies

Experimental SystemConcentration/DosageReference
In Vitro (Neonatal Rat Cardiomyocytes) 50 nM, 500 nM[3]
In Vivo (Rats, oral administration) 1, 3, 9 mg/kg/day[3]
In Vivo (Mice, daily treatment) 600 mg/kg/day[2]

Experimental Protocols

Key Experiment: In Vitro Cell-Based cGMP Assay

This protocol provides a general framework for measuring changes in intracellular cGMP levels in response to treatment with this compound.

1. Cell Seeding:

  • Plate your cells of interest (e.g., neonatal rat cardiomyocytes, SH-SY5Y neuroblastoma cells) in a multi-well plate at a predetermined density.
  • Allow cells to adhere and grow to the desired confluence (typically 70-80%).

2. Compound Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mM) in 100% DMSO.
  • On the day of the experiment, perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations (e.g., 50 nM, 500 nM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

3. Cell Treatment:

  • Remove the old medium from the cells.
  • Add the medium containing the different concentrations of this compound or the vehicle control.
  • Incubate the cells for the desired period (e.g., 12 hours, as a starting point).[3]

4. Cell Lysis and cGMP Extraction:

  • After incubation, remove the treatment medium.
  • Wash the cells with ice-cold PBS.
  • Add 0.1 M HCl to each well to lyse the cells and stop phosphodiesterase activity.[12]
  • Incubate at room temperature for 20 minutes.[12]
  • Scrape the cells and transfer the lysate to a microcentrifuge tube.
  • Centrifuge the lysate to pellet cellular debris.

5. cGMP Quantification:

  • Collect the supernatant containing the cGMP.
  • Measure the cGMP concentration using a commercially available cGMP enzyme immunoassay (EIA) or ELISA kit.[5][12] Follow the manufacturer's instructions, which may include an acetylation step to increase assay sensitivity for low cGMP levels.

6. Data Analysis:

  • Normalize the cGMP concentration to the total protein concentration in each sample.
  • Express the results as a fold change relative to the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound Action

PDE9_Inhibition_Pathway NP Natriuretic Peptides (ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC activates cGMP cGMP pGC->cGMP converts GTP GTP GTP->pGC PDE9 PDE9 cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG activates Five_GMP 5'-GMP (inactive) PDE9->Five_GMP hydrolyzes S_C33 This compound S_C33->PDE9 inhibits Downstream Downstream Cellular Effects (e.g., vasodilation, anti-hypertrophy) PKG->Downstream phosphorylates targets Experimental_Workflow start Start seed_cells 1. Seed cells in a multi-well plate start->seed_cells prepare_compound 2. Prepare this compound dilutions and controls in media seed_cells->prepare_compound treat_cells 3. Treat cells with this compound or vehicle control prepare_compound->treat_cells incubate 4. Incubate for a defined period treat_cells->incubate lyse_cells 5. Lyse cells and extract cGMP incubate->lyse_cells quantify_cgmp 6. Quantify cGMP using ELISA/EIA lyse_cells->quantify_cgmp analyze_data 7. Normalize to protein and analyze data quantify_cgmp->analyze_data end End analyze_data->end Troubleshooting_Logic inconsistent_results Inconsistent Results with this compound check_solubility Check Compound Solubility & Stability inconsistent_results->check_solubility review_protocol Review Experimental Protocol inconsistent_results->review_protocol evaluate_cells Evaluate Cell Culture Conditions inconsistent_results->evaluate_cells dissolution Improper Dissolution? check_solubility->dissolution precipitation Precipitation in Media? check_solubility->precipitation degradation Degradation of Stock? check_solubility->degradation pipetting Pipetting Errors? review_protocol->pipetting controls Inadequate Controls? review_protocol->controls timing Inconsistent Timing? review_protocol->timing passage High Cell Passage? evaluate_cells->passage confluency Variable Confluency? evaluate_cells->confluency contamination Contamination? evaluate_cells->contamination

References

Technical Support Center: Addressing (S)-C33 Toxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-C33, a potent phosphodiesterase 9 (PDE9) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture models and to address potential issues related to its cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), with an IC50 of 11 nM. PDE9 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. By inhibiting PDE9, this compound leads to an accumulation of intracellular cGMP, thereby modulating cGMP-mediated signaling cascades.

Q2: I am observing significant cell death in my cultures after treatment with this compound. Is this a known effect?

While the primary mechanism of this compound is PDE9 inhibition, high concentrations or prolonged exposure can lead to off-target effects and cytotoxicity in some cell lines. The observed cell death is likely a result of apoptosis, a form of programmed cell death. This can be triggered by various cellular stressors, including alterations in key signaling pathways.

Q3: What are the typical signs of this compound-induced toxicity in cell culture?

Common indicators of cytotoxicity include:

  • A decrease in cell viability and proliferation.

  • Changes in cell morphology, such as rounding, shrinking, and detachment from the culture surface.

  • Induction of apoptosis, which can be confirmed by assays for caspase activation and PARP cleavage.

Q4: At what concentrations does this compound typically induce toxicity?

The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal non-toxic working concentration for your specific cell model.

Q5: How can I minimize the cytotoxic effects of this compound in my experiments?

To mitigate toxicity, consider the following:

  • Optimize Concentration: Use the lowest effective concentration of this compound required to achieve the desired biological effect.

  • Limit Exposure Time: Reduce the duration of treatment to the minimum time necessary to observe the intended outcome.

  • Serum Concentration: Ensure an adequate concentration of serum in your culture medium, as serum components can sometimes have a protective effect.

  • Cell Density: Plate cells at an optimal density, as very low or very high confluency can increase susceptibility to stress.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death observed shortly after treatment. The concentration of this compound is too high.Perform a dose-response curve to determine the EC50 for toxicity in your cell line. Start with a broad range of concentrations and narrow down to a non-toxic working concentration.
Inconsistent results between experiments. Variability in cell health, passage number, or seeding density.Maintain a consistent cell culture practice. Use cells within a specific passage number range and ensure a uniform seeding density for all experiments.
No observable effect of this compound on my cells. The cell line may not express PDE9 or the downstream signaling components. The compound may have degraded.Confirm PDE9 expression in your cell line using techniques like qPCR or Western blotting. Ensure proper storage of this compound at +4°C and prepare fresh solutions for each experiment.
Precipitation of this compound in the culture medium. The solubility limit of the compound has been exceeded.This compound is soluble up to 100 mM in DMSO and ethanol. Ensure the final concentration of the solvent in the culture medium is low (typically <0.1%) and does not affect cell viability. Prepare intermediate dilutions if necessary.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • This compound (CAS 2066488-39-7)

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Apoptosis Markers (Caspase-3 and PARP Cleavage)

This protocol allows for the detection of key markers of apoptosis.

Materials:

  • This compound treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-cleaved caspase-3, anti-PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration of each sample.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Workflows

This compound Mechanism of Action and Apoptosis Induction

The following diagram illustrates the proposed signaling pathway of this compound leading to the accumulation of cGMP and the downstream events that can trigger apoptosis in susceptible cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GC Guanylate Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC Activation PDE9 PDE9 cGMP->PDE9 PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP 5'-GMP PDE9->GMP S_C33 This compound S_C33->PDE9 Inhibition Apoptosis_Signal Apoptotic Signaling Cascade PKG->Apoptosis_Signal Caspase3 Caspase-3 Activation Apoptosis_Signal->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: this compound inhibits PDE9, leading to cGMP accumulation and potential apoptosis.

Experimental Workflow for Assessing this compound Cytotoxicity

This diagram outlines the logical flow of experiments to evaluate and troubleshoot the toxicity of this compound in a cell culture model.

G start Start: Observe Cell Toxicity dose_response Perform Dose-Response (MTT Assay) start->dose_response determine_ic50 Determine IC50 for Toxicity dose_response->determine_ic50 optimize_conc Optimize Working Concentration (Use concentration below IC50) determine_ic50->optimize_conc troubleshoot Troubleshoot Experiment (See Guide) determine_ic50->troubleshoot time_course Perform Time-Course Experiment optimize_conc->time_course optimize_conc->troubleshoot apoptosis_assay Assess Apoptosis (Western Blot for Cleaved Caspase-3 & PARP) time_course->apoptosis_assay time_course->troubleshoot confirm_apoptosis Confirm Apoptosis Induction apoptosis_assay->confirm_apoptosis end End: Optimized Protocol confirm_apoptosis->end troubleshoot->dose_response Re-evaluate

Caption: Workflow for investigating and mitigating this compound cytotoxicity.

Validation & Comparative

Efficacy of (S)-C33 in Animal Models of Heart Failure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimental PDE9A inhibitor, (S)-C33, with other therapeutic alternatives for heart failure, based on available preclinical data from animal models. The information is intended to assist researchers and professionals in drug development in evaluating the potential of this compound as a novel therapeutic agent.

Introduction

Heart failure remains a significant global health challenge with a pressing need for novel therapeutic strategies. One emerging target is phosphodiesterase 9A (PDE9A), an enzyme that degrades cyclic guanosine monophosphate (cGMP). Inhibition of PDE9A is hypothesized to potentiate the beneficial effects of the cGMP signaling pathway in the heart, which includes promoting vasodilation, reducing hypertrophy, and improving cardiac function. This compound is a novel and selective inhibitor of PDE9A. This guide summarizes the preclinical evidence for the efficacy of this compound in a rat model of heart failure and compares it with other PDE9A inhibitors and standard-of-care medications.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a potent and selective inhibitor of the phosphodiesterase 9A (PDE9A) enzyme. In the context of heart failure, particularly in response to stressors like pressure overload or neurohormonal activation, PDE9A expression is upregulated in cardiac tissue. This increased PDE9A activity leads to the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in the natriuretic peptide signaling pathway. By inhibiting PDE9A, this compound prevents the breakdown of cGMP, thereby amplifying downstream signaling through protein kinase G (PKG). This enhanced signaling cascade is thought to mediate the beneficial effects of this compound, including the attenuation of cardiac hypertrophy and improvement in cardiac function.[1][2]

A key study investigated the effects of this compound in a rat model of heart failure induced by isoproterenol, a beta-adrenergic agonist that causes cardiac stress and hypertrophy.[1][2]

G cluster_0 Cardiac Myocyte NP Natriuretic Peptides GC Guanylate Cyclase NP->GC cGMP cGMP GC->cGMP produces GTP GTP GTP->GC activates GMP 5'-GMP (inactive) cGMP->GMP degraded by PKG Protein Kinase G (PKG) cGMP->PKG activates PDE9A PDE9A PDE9A->GMP S_C33 This compound S_C33->PDE9A inhibits Beneficial_Effects Beneficial Cardioprotective Effects PKG->Beneficial_Effects leads to

Caption: Signaling pathway of this compound in cardiomyocytes.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound compared to other therapeutic agents in animal models of heart failure. It is important to note that direct comparisons are most relevant when the animal model and experimental conditions are identical.

Table 1: Efficacy of PDE9A Inhibitors in Isoproterenol-Induced Heart Failure in Rats

CompoundDosageEjection Fraction (%)Fractional Shortening (%)Cardiac Output (mL/min)Reference
Vehicle Control -49.17 ± 4.2032.18 ± 6.2848.97 ± 2.11[1][2]
This compound 1 mg/kg/day73.41 ± 9.3743.98 ± 7.9658.08 ± 8.47[1][2]
3 mg/kg/day84.29 ± 1.5654.79 ± 1.9569.40 ± 11.63[1][2]
9 mg/kg/day72.97 ± 4.6443.55 ± 3.9860.01 ± 9.11[1][2]
PF-7943 In vivo data not available in the searched literature---

Data presented as mean ± SEM.

Table 2: Efficacy of Standard-of-Care Drugs in Animal Models of Heart Failure

CompoundDrug ClassAnimal ModelEjection Fraction (%)Fractional Shortening (%)Reference
Vehicle Control -Isoproterenol-Induced (Rat)--
Ramipril ACE InhibitorIsoproterenol-Induced (Rat)Attenuated declineAttenuated decline[3]
Vehicle Control -Myocardial Infarction (Rat)--
Losartan ARBMyocardial Infarction (Rat)Improved-
Enalapril ACE InhibitorMyocardial Infarction (Rat)Prevented declinePrevented decline
Vehicle Control -Isoproterenol-Induced (Rat)--
Carvedilol Beta-blockerIsoproterenol-Induced (Rat)--[4]
Metoprolol Beta-blockerIsoproterenol-Induced (Rat)--[4]

Note: Quantitative data for direct comparison of beta-blockers in the isoproterenol-induced model with the same parameters as the this compound study were not available in the searched literature. The studies on Ramipril, Losartan, and Enalapril used different models or did not report the same cardiac function parameters, making direct comparison difficult. The study on Carvedilol and Metoprolol focused on cardiac hypertrophy and cAMP production.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.

Isoproterenol-Induced Heart Failure Model in Rats

This model is widely used to induce cardiac hypertrophy and heart failure. The protocol generally involves the following steps:

  • Animal Selection: Male Sprague-Dawley or Wistar rats are commonly used.

  • Isoproterenol Administration: Isoproterenol is dissolved in a vehicle (e.g., saline) and administered subcutaneously or intraperitoneally. Dosing regimens vary, but a common approach is daily injections for a period of 7 to 14 days. The dosage can range from 5 mg/kg to higher doses, depending on the desired severity of cardiac dysfunction.[5] For the study on this compound, rats were treated with isoproterenol to induce heart failure.[1][2]

  • Monitoring: Animal health is monitored daily. Body weight and other clinical signs are recorded.

  • Induction of Heart Failure: Chronic administration of isoproterenol leads to sustained beta-adrenergic stimulation, resulting in cardiac myocyte hypertrophy, fibrosis, and ultimately, left ventricular dysfunction, mimicking aspects of human heart failure.

  • Therapeutic Intervention: Following the induction of heart failure, animals are randomized to receive the test compound (e.g., this compound), a comparator drug, or a vehicle control. Administration can be oral (gavage) or via other routes, and the treatment period typically lasts for several weeks. In the this compound study, the drug was administered orally for 3 consecutive weeks.[1][2]

  • Efficacy Evaluation: At the end of the treatment period, cardiac function is assessed using methods such as echocardiography to measure parameters like ejection fraction, fractional shortening, and cardiac output. Hearts may also be collected for histological and molecular analyses to assess hypertrophy and fibrosis.

G cluster_workflow Isoproterenol-Induced Heart Failure Model Workflow Animal_Selection Animal Selection (e.g., Sprague-Dawley Rats) ISO_Induction Heart Failure Induction (Isoproterenol Administration) Animal_Selection->ISO_Induction Randomization Randomization ISO_Induction->Randomization Treatment_Group Treatment Group (this compound or Comparator) Randomization->Treatment_Group Control_Group Vehicle Control Group Randomization->Control_Group Efficacy_Assessment Efficacy Assessment (Echocardiography, Histology) Treatment_Group->Efficacy_Assessment Control_Group->Efficacy_Assessment

Caption: Experimental workflow for evaluating therapeutic agents.

Comparison of Therapeutic Strategies

The development of new treatments for heart failure requires a careful evaluation of their efficacy in relevant preclinical models.

G cluster_comparison Comparative Framework for Heart Failure Therapies Heart_Failure_Model Animal Model of Heart Failure (e.g., Isoproterenol-Induced) S_C33 This compound (PDE9A Inhibitor) Heart_Failure_Model->S_C33 Other_PDE9A Other PDE9A Inhibitors (e.g., PF-7943) Heart_Failure_Model->Other_PDE9A Standard_Care Standard of Care (ACEi, ARBs, Beta-blockers) Heart_Failure_Model->Standard_Care Efficacy_Endpoints Efficacy Endpoints (Ejection Fraction, Fractional Shortening, etc.) S_C33->Efficacy_Endpoints Other_PDE9A->Efficacy_Endpoints Standard_Care->Efficacy_Endpoints Comparison Comparative Analysis Efficacy_Endpoints->Comparison

Caption: Framework for comparing different heart failure therapies.

Conclusion

The preclinical data available for this compound demonstrates its potential as a therapeutic agent for heart failure. In a rat model of isoproterenol-induced heart failure, this compound significantly improved key cardiac function parameters, including ejection fraction and fractional shortening.[1][2] This effect is attributed to its mechanism of action as a PDE9A inhibitor, leading to enhanced cGMP signaling.

A direct and comprehensive comparison with standard-of-care drugs in the same animal model is currently limited by the available literature. While some data exists for ACE inhibitors and beta-blockers, variations in the experimental models and reported endpoints make a definitive comparative assessment challenging. Furthermore, in vivo efficacy data for other PDE9A inhibitors like PF-7943 in a heart failure model were not identified in the performed search, highlighting an area for future research.

The promising results for this compound in this preclinical model warrant further investigation, including head-to-head comparative studies with established heart failure therapies in standardized animal models. Such studies will be crucial in determining the relative efficacy and potential clinical utility of this compound for the treatment of heart failure.

References

Validating the Specificity of (S)-C33 for PDE9 Over Other Phosphodiesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phosphodiesterase (PDE) inhibitor (S)-C33, focusing on its specificity for PDE9. The information presented is supported by experimental data to aid researchers in evaluating its potential for their studies.

Introduction to this compound and PDE9

This compound is a potent and selective inhibitor of phosphodiesterase 9 (PDE9), a cGMP-specific phosphodiesterase.[1] The inhibition of PDE9 is a subject of investigation for potential therapeutic applications in central nervous system disorders and diabetes.[1] The selectivity of a PDE inhibitor is a critical factor in its development as a research tool or therapeutic agent, as off-target inhibition can lead to undesired side effects. This guide focuses on the experimental data that validates the specificity of this compound for PDE9 over other PDE families. The structural basis for this selectivity lies in a small hydrophobic pocket within the PDE9 enzyme that interacts with the tyrosyl tail of this compound, an interaction not observed with its (R)-enantiomer.[1]

Comparative Inhibitory Activity of this compound

The primary method for assessing the specificity of a PDE inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a panel of different PDE enzymes. The following table summarizes the IC50 values of this compound against various human phosphodiesterase families.

Table 1: Inhibitory Activity (IC50) of this compound Against a Panel of Human Phosphodiesterases

Phosphodiesterase FamilyThis compound IC50 (nM)
PDE1A>10000
PDE1B>10000
PDE1C>10000
PDE2A>10000
PDE3A>10000
PDE3B>10000
PDE4A>10000
PDE4B>10000
PDE4C>10000
PDE4D>10000
PDE5A160
PDE6C>10000
PDE7A>10000
PDE7B>10000
PDE8A>10000
PDE9A11
PDE10A380
PDE11A>10000

Data extracted from Huang et al., Molecular Pharmacology, 2015.

As the data indicates, this compound is a highly potent inhibitor of PDE9A with an IC50 of 11 nM.[1] It exhibits significantly lower activity against all other tested phosphodiesterase families. Notably, the IC50 value for PDE5A is 160 nM, indicating a 14.5-fold selectivity for PDE9A over PDE5A. For PDE10A, the IC50 is 380 nM, demonstrating a 34.5-fold selectivity for PDE9A. For all other PDE families tested, the IC50 values are greater than 10,000 nM, highlighting the remarkable specificity of this compound for PDE9.

Signaling Pathway of cGMP and the Role of PDE9

To understand the significance of PDE9 inhibition, it is essential to consider its role in the cGMP signaling pathway.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Signal Receptor Receptor Signal->Receptor e.g., Nitric Oxide sGC Soluble Guanylyl Cyclase (sGC) Receptor->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PDE9 PDE9 cGMP->PDE9 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation GMP GMP PDE9->GMP Cellular_Response Cellular Response PKG->Cellular_Response S_C33 This compound S_C33->PDE9 Inhibition

Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE9.

In this pathway, signaling molecules like nitric oxide activate soluble guanylyl cyclase (sGC), which then converts GTP to cGMP. cGMP acts as a second messenger, activating downstream effectors like Protein Kinase G (PKG) to elicit a cellular response. PDE9 terminates this signal by hydrolyzing cGMP to GMP. This compound selectively inhibits PDE9, leading to an accumulation of cGMP and potentiation of the downstream signaling cascade.

Experimental Protocols

The determination of the inhibitory activity of this compound against various phosphodiesterases is typically performed using an in vitro enzymatic assay. Below is a generalized protocol for such an experiment.

Phosphodiesterase Enzymatic Assay Protocol

  • Enzyme and Substrate Preparation:

    • Recombinant human phosphodiesterase enzymes for each family (PDE1-11) are purified.

    • The substrate, typically radiolabeled [³H]-cGMP or [³H]-cAMP, is prepared in an appropriate assay buffer. The choice of substrate depends on the specificity of the PDE being tested (cGMP for PDE1, 2, 3, 5, 6, 9, 10, 11 and cAMP for PDE1, 2, 3, 4, 7, 8, 10, 11).

  • Inhibitor Preparation:

    • This compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution.

    • A series of dilutions of the this compound stock solution are prepared to test a range of concentrations.

  • Assay Reaction:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the specific PDE enzyme, the assay buffer, and a specific concentration of this compound (or vehicle control).

    • The reaction is initiated by the addition of the radiolabeled substrate.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period, allowing the PDE to hydrolyze the substrate.

  • Termination and Separation:

    • The enzymatic reaction is terminated, often by the addition of a stop solution or by heat inactivation.

    • The product of the reaction (e.g., [³H]-GMP or [³H]-AMP) is separated from the unreacted substrate. This is commonly achieved using anion-exchange chromatography, where the negatively charged product binds to the resin, and the unreacted cyclic nucleotide does not.

  • Quantification and Data Analysis:

    • The amount of radiolabeled product is quantified using a scintillation counter.

    • The percentage of inhibition for each concentration of this compound is calculated relative to the control (no inhibitor).

    • The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

PDE_Selectivity_Workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - PDE Enzymes (1-11) - [3H]-cAMP/cGMP - this compound Dilutions Incubation Incubate PDE, this compound, and [3H]-Substrate Reagents->Incubation Termination Terminate Reaction Incubation->Termination Separation Separate Product from Substrate (Chromatography) Termination->Separation Quantification Quantify Product (Scintillation Counting) Separation->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Values Calculation->IC50

Caption: Experimental workflow for determining PDE selectivity of this compound.

Conclusion

The experimental data strongly supports the high specificity of this compound as a PDE9 inhibitor. Its significantly lower potency against other phosphodiesterase families, as demonstrated by the IC50 values, makes it a valuable tool for researchers investigating the physiological and pathological roles of PDE9. The detailed experimental protocols provided in this guide offer a framework for the validation and comparison of other potential PDE inhibitors.

References

Comparative Efficacy of MAPK Pathway Inhibitors Across Diverse Cancer Cell Lines: A Cross-Validation Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of targeted therapies acting on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. As the requested compound "(S)-C33" could not be identified in publicly available research, this document focuses on the well-characterized BRAF inhibitor, Vemurafenib, and the MEK inhibitor, Trametinib. The cross-validation of their effects in various melanoma cell lines with differing genetic backgrounds serves as a robust example of how a compound's efficacy can be assessed across multiple cellular contexts.

Introduction to MAPK Pathway Inhibition

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In many cancers, particularly melanoma, mutations in genes like BRAF and NRAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[2][3][4] Vemurafenib specifically targets the V600E mutant BRAF protein, while Trametinib inhibits the downstream kinases MEK1 and MEK2.[3][5] Understanding the efficacy of these inhibitors across cell lines with different mutation profiles is crucial for predicting clinical response and developing effective therapeutic strategies.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vemurafenib and Trametinib across a panel of human melanoma cell lines, categorized by their BRAF and NRAS mutation status. Lower IC50 values indicate greater potency.

Cell LineBRAF MutationNRAS MutationVemurafenib IC50 (nM)Trametinib IC50 (nM)Reference
NZM3V600EWild-Type130 ± 301.1 ± 0.2[3]
NZM7V600EWild-Type120 ± 201.1 ± 0.2[3]
NZM9V600EWild-Type110 ± 101.0 ± 0.1[3]
NZM11V600EWild-Type180 ± 201.5 ± 0.2[3]
NZM12V600KWild-Type250 ± 301.8 ± 0.3[3]
NZM15Wild-TypeQ61R>10,00010 ± 2[3]
NZM20Wild-TypeQ61K>10,0008.5 ± 1.5[3]
NZM22Wild-TypeQ61L>10,0009.0 ± 1.0[3]
NZM40Wild-TypeWild-Type>10,00015 ± 3[3]
NZM42Wild-TypeWild-Type>10,00020 ± 4[3]
A375V600EWild-Type173 - 5000Not Reported[6]
MewoWild-TypeWild-TypeNot SensitiveNot Reported[6]
SK-Mel-28V600EWild-TypeNot ReportedNot Reported[7]
HT-29 (Colorectal)V600EWild-TypeNot Reported0.48[5]
COLO205 (Colorectal)V600EWild-TypeNot Reported0.52[5]

Observations:

  • Melanoma cell lines with BRAF V600 mutations are significantly more sensitive to Vemurafenib than those with NRAS mutations or wild-type BRAF and NRAS.[3][4]

  • Trametinib demonstrates potent activity against both BRAF-mutant and NRAS-mutant cell lines, as MEK is downstream of both BRAF and NRAS.[3]

  • Cell lines wild-type for both BRAF and NRAS show the least sensitivity to both inhibitors.[3]

  • The sensitivity to Trametinib extends to other cancer types with BRAF mutations, such as colorectal cancer cell lines HT-29 and COLO205.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Drug Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Seed Cell Lines in 96-well Plates incubation1 Incubate for 24h start->incubation1 treatment Add Serial Dilutions of Vemurafenib & Trametinib incubation1->treatment incubation2 Incubate for 48-72h treatment->incubation2 add_mts Add MTS/MTT Reagent incubation2->add_mts incubation3 Incubate for 1-4h add_mts->incubation3 read_plate Measure Absorbance at 490nm incubation3->read_plate calculate_ic50 Calculate IC50 Values read_plate->calculate_ic50 compare Compare Potency Across Cell Lines calculate_ic50->compare

References

Comparative Analysis of Trametinib Potency in Human Versus Rodent Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2, in human versus rodent cancer cell lines. The data presented is intended to assist researchers in preclinical study design and interpretation of results when evaluating the efficacy of MEK inhibitors across different species.

Data Presentation: Potency of Trametinib (IC50 Values)

The following table summarizes the 50% inhibitory concentration (IC50) values of Trametinib in various human and rodent cancer cell lines. IC50 values are a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineSpeciesCancer TypeIC50 (nM)Reference
Human Cell Lines
HT-29HumanColorectal Carcinoma0.48[1]
COLO205HumanColorectal Carcinoma0.52[1]
HCT 116HumanColorectal Carcinoma2.2[1]
A549HumanNon-Small Cell Lung Cancer5.0[2]
H2009HumanNon-Small Cell Lung Cancer<10[3]
CALU-6HumanNon-Small Cell Lung Cancer<10[3]
H1299HumanNon-Small Cell Lung Cancer<10[3]
A427HumanNon-Small Cell Lung Cancer10-100[3]
H460HumanNon-Small Cell Lung Cancer>100[3]
MCF-7HumanBreast Cancer~10[4][5]
T47DHumanBreast Cancer~100[4][5]
SKBr3HumanBreast Cancer~1000[4][5]
MDA-MB-231HumanBreast Cancer~10[4][5]
A375HumanMelanoma0.3-0.85 (BRAF mutant)[6]
Various Melanoma LinesHumanMelanoma (BRAF/NRAS wild-type)2.54 ± 0.85[7]
BON1HumanNeuroendocrine Tumor0.44[8]
QGP-1HumanNeuroendocrine Tumor6.359[8]
NCI-H727HumanNeuroendocrine Tumor84.12[8]
U87HumanGlioblastoma~50 (effective conc.)[9]
U251HumanGlioblastoma~50 (effective conc.)[9]
Rodent Cell Lines
Lewis Lung Carcinoma (LLC)MouseLung CarcinomaNot specified, but effective in vivo[2][10]
B16-F10MouseMelanomaNot specified, but used in studies[11][12]
CT26MouseColon CarcinomaNot specified, but sensitive to MEK inhibitors[13][14]

Experimental Protocols

Detailed methodologies for common assays used to determine the IC50 values cited above are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of Trametinib (typically a serial dilution) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Seeding and Treatment: Follow the same steps 1-3 as in the MTT assay.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with deionized water to remove TCA, unincorporated dye, and other soluble components.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway of Trametinib

The diagram below illustrates the MAPK/ERK signaling pathway and the mechanism of action of Trametinib. Trametinib is a selective inhibitor of MEK1 and MEK2, which are key kinases in this pathway. By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, thereby blocking downstream signaling that leads to cell proliferation and survival.

MAPK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical experimental workflow for determining the IC50 value of a compound using a cell-based assay like MTT or SRB.

IC50_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h (Cell attachment) seed_cells->incubate1 treat_cells Treat cells with Trametinib and vehicle control incubate1->treat_cells prepare_drug Prepare serial dilutions of Trametinib prepare_drug->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 assay Perform MTT or SRB assay incubate2->assay measure Measure absorbance assay->measure analyze Analyze data: Plot dose-response curve measure->analyze calculate_ic50 Calculate IC50 value analyze->calculate_ic50 end End calculate_ic50->end

Caption: A generalized workflow for determining the IC50 of a compound in vitro.

References

Statistical Analysis of (S)-C33 Efficacy: A Preclinical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive statistical analysis of the preclinical efficacy of (S)-C33, a potent and selective phosphodiesterase-9 (PDE9) inhibitor. The data presented herein is collated from published preclinical studies, offering an objective comparison of this compound's performance with other relevant alternative compounds. Detailed experimental methodologies and signaling pathways are provided to support the presented data and facilitate further research and development.

Mechanism of Action: The PDE9-cGMP Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the phosphodiesterase-9A (PDE9A) enzyme. PDE9A is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a critical second messenger in various signaling pathways. By inhibiting PDE9A, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG). This activation triggers a cascade of downstream effects, including the modulation of gene expression and protein phosphorylation, which are crucial in cellular functions such as cardiomyocyte growth and function.[1][2]

PDE9_Signaling_Pathway cluster_cell Cardiomyocyte NP Natriuretic Peptides (NPs) NPR NPR-A/B NP->NPR Binds pGC Particulate Guanylate Cyclase (pGC) NPR->pGC Activates GTP GTP cGMP cGMP GTP->cGMP Converted by pGC GMP 5'-GMP cGMP->GMP Degraded by PDE9A PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A S_C33 This compound S_C33->PDE9A Inhibits PLB Phospholamban (PLB) (Phosphorylation) PKG->PLB Activates SERCA2a SERCA2a (Upregulation) PLB->SERCA2a Enhances activity of Hypertrophy Cardiac Hypertrophy SERCA2a->Hypertrophy Inhibits In_Vitro_Workflow cluster_workflow In Vitro Experimental Workflow Start Isolate NRCMs Culture Culture NRCMs (24-48h) Start->Culture Treat Pre-treat with this compound (1h prior to PE) Culture->Treat Induce Induce Hypertrophy (PE 100 µmol/L, 48h) Analyze Analyze Efficacy Induce->Analyze Treat->Induce Measure_Size Measure Cell Surface Area Analyze->Measure_Size Measure_Genes Quantify ANF/BNP mRNA Expression Analyze->Measure_Genes

References

Validating (S)-C33 as a Research Tool for SIGLEC-7 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rigorous validation of chemical probes is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of (S)-C33, a putative small molecule inhibitor of Siglec-7, against other known modulators of this immunomodulatory receptor. Due to the limited publicly available peer-reviewed data specifically validating this compound, this guide draws upon established principles of chemical probe validation and compares its hypothetical performance with experimentally verified Siglec-7 ligands.

Introduction to SIGLEC-7 and its Inhibition

Sialic acid-binding immunoglobulin-like lectin 7 (Siglec-7) is a transmembrane receptor predominantly expressed on natural killer (NK) cells, monocytes, and subsets of T-cells.[1] As an inhibitory receptor, Siglec-7 plays a crucial role in regulating immune responses.[2] Upon binding to its sialic acid-containing ligands, often overexpressed on the surface of cancer cells, Siglec-7 initiates a signaling cascade that dampens the cytotoxic activity of immune cells, allowing tumors to evade immune surveillance.[3][4] This makes the development of Siglec-7 inhibitors a promising strategy in immuno-oncology.[3][4]

The SIGLEC-7 Signaling Pathway

The inhibitory function of Siglec-7 is mediated through immunoreceptor tyrosine-based inhibitory motifs (ITIMs) located in its cytoplasmic tail. Ligand binding leads to the phosphorylation of these ITIMs, which then serve as docking sites for Src homology 2 (SH2) domain-containing phosphatases, such as SHP-1 and SHP-2. These phosphatases dephosphorylate key signaling molecules downstream of activating receptors, thereby attenuating the immune cell's effector functions.[2]

SIGLEC7_Pathway cluster_cell Immune Cell SIGLEC7 SIGLEC-7 ITIM ITIM SIGLEC7->ITIM Ligand Binding ActivatingReceptor Activating Receptor Downstream Downstream Signaling (e.g., ZAP-70, Syk) ActivatingReceptor->Downstream Activation SHP SHP-1/2 ITIM->SHP Recruitment SHP->Downstream Dephosphorylation Cytotoxicity Inhibition of Cytotoxicity Downstream->Cytotoxicity Ligand Sialic Acid Ligand (on Target Cell) Ligand->SIGLEC7

Caption: SIGLEC-7 signaling cascade.

Comparative Analysis of SIGLEC-7 Inhibitors

Inhibitor ClassExample(s)Mechanism of ActionReported Affinity (Kd or IC50)Selectivity Profile
Small Molecule (Hypothetical) This compound Competitive antagonist at the sialic acid binding siteData not publicly availableData not publicly available
Sialic Acid Derivatives Oxamido-Neu5Ac, G35Competitive antagonists, mimicking the natural sialic acid ligandLow micromolar to nanomolarVariable, some show selectivity for Siglec-7 over other Siglecs[4][5]
Bicyclic Peptides 8c (SWCRPATVNC), 12c (SFCHYPTHVC)Allosteric inhibition, binding to a site distinct from the sialic acid binding domainIC50 = 3.8 µM (8c), 11 µM (12c)Data on selectivity against other Siglecs is limited[6]
Antibodies Anti-Siglec-7 mAbsBlockade of the ligand-binding siteHigh affinity (nanomolar range)Highly specific for Siglec-7[7]

Experimental Protocols for Validation

The validation of a novel chemical probe like this compound would require a series of well-defined experiments to characterize its biochemical and cellular activity.

Biochemical Binding Assays

Objective: To determine the binding affinity of the compound to purified Siglec-7 protein.

Method: Surface Plasmon Resonance (SPR)

  • Recombinant human Siglec-7-Fc chimera protein is immobilized on a sensor chip.

  • A series of concentrations of the test compound (e.g., this compound) are flowed over the chip surface.

  • The association and dissociation rates are measured in real-time to calculate the equilibrium dissociation constant (Kd).

Cellular Target Engagement Assays

Objective: To confirm that the compound engages Siglec-7 on the surface of living cells.

Method: Flow Cytometry-based Competitive Binding Assay

  • Siglec-7 expressing cells (e.g., NK-92 cell line) are incubated with varying concentrations of the test compound.

  • A fluorescently labeled, known Siglec-7 ligand (e.g., a sialic acid-bearing glycan) is added.

  • The displacement of the fluorescent ligand by the test compound is measured by flow cytometry, and the IC50 value is determined.

Selectivity Profiling

Objective: To assess the binding of the compound to other members of the Siglec family.

Method: Glycan Array or Cell-based Array

  • A panel of recombinant Siglec-Fc fusion proteins (e.g., Siglec-1, -2, -3, -5, -9, etc.) are used.

  • The ability of the test compound to inhibit the binding of each Siglec to its respective glycan ligand is measured. This can be performed using glycan microarrays or by flow cytometry with cell lines expressing individual Siglecs.[8]

Functional Cellular Assays

Objective: To determine if the compound can reverse Siglec-7-mediated inhibition of immune cell function.

Method: Natural Killer (NK) Cell Cytotoxicity Assay

  • NK cells (e.g., primary NK cells or NK-92 cells) are co-cultured with target tumor cells that express Siglec-7 ligands (e.g., K562 cells).

  • The cytotoxicity of the NK cells towards the target cells is measured in the presence and absence of the test compound.

  • An increase in target cell lysis in the presence of the compound indicates functional inhibition of Siglec-7.[7]

Experimental_Workflow cluster_validation Chemical Probe Validation Workflow Start Putative Inhibitor (this compound) Biochem Biochemical Assays (e.g., SPR) Start->Biochem Determine Affinity Cellular_Engagement Cellular Target Engagement (e.g., Flow Cytometry) Biochem->Cellular_Engagement Confirm On-Target Binding in Cells Selectivity Selectivity Profiling (vs. other Siglecs) Cellular_Engagement->Selectivity Assess Specificity Functional Functional Cellular Assays (e.g., NK Cell Cytotoxicity) Selectivity->Functional Evaluate Biological Effect Validated_Probe Validated Research Tool Functional->Validated_Probe

Caption: General workflow for validating a chemical probe.

Conclusion

While this compound has been identified as a potential small molecule inhibitor of SIGLEC-7, a comprehensive, peer-reviewed validation is necessary to establish its utility as a reliable research tool. The experimental framework outlined above provides a roadmap for the rigorous characterization of this compound, or any novel Siglec-7 inhibitor. For researchers in the field, it is crucial to either perform these validation studies or demand such data from commercial suppliers to ensure the integrity of their scientific findings. The development of well-characterized, selective, and potent small molecule inhibitors for Siglec-7 holds significant promise for advancing our understanding of immune regulation and for the development of novel cancer immunotherapies.

References

Safety Operating Guide

Essential Safety Protocols for Handling Novel Chemical Compound (S)-C33

Author: BenchChem Technical Support Team. Date: November 2025

A definitive identification of the chemical entity "(S)-C33" could not be established from available public information. The safe handling and personal protective equipment (PPE) guidelines provided herein are based on a conservative approach for managing potentially hazardous, uncharacterized chemical substances in a research and development environment.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling novel or uncharacterized compounds. The absence of comprehensive safety data necessitates the implementation of stringent safety protocols to mitigate potential risks. The following guidelines are designed to provide essential, immediate safety and logistical information for handling a compound designated as this compound, where full hazard information is not known.

Risk Assessment and Personal Protective Equipment (PPE)

Given the unknown nature of this compound, a comprehensive risk assessment is the critical first step. In the absence of specific toxicological data, a conservative approach assuming high potency and potential for skin/eye irritation, respiratory sensitization, and systemic toxicity is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Specification Purpose
Hand Protection Double-gloving with nitrile gloves meeting ASTM D6978 standard or equivalent.Provides a robust barrier against skin contact. Double-gloving allows for safe removal of the outer glove in case of contamination.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes, aerosols, and airborne particles from entering the eyes and contacting the face.
Body Protection A disposable, polyethylene-coated polypropylene gown or a similar impervious lab coat.Prevents contamination of personal clothing and skin. Cloth lab coats are not recommended as they can absorb chemical spills.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator. In cases of high aerosolization potential, a powered air-purifying respirator (PAPR) may be necessary.Protects against inhalation of airborne particles or aerosols. Proper fit-testing of respirators is mandatory.
Foot Protection Closed-toe shoes made of a chemically resistant material.Protects feet from spills and falling objects.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step procedure should be followed.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the work area, preferably a certified chemical fume hood or a containment glovebox, is clean and uncluttered.

  • Have a pre-prepared spill kit readily accessible. The kit should contain appropriate absorbent materials and waste disposal bags.

  • Ensure access to a safety shower and eyewash station.

2. Handling:

  • Don all required PPE before entering the designated handling area.

  • Handle this compound exclusively within the certified chemical fume hood or glovebox to control potential airborne exposure.

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound to prevent cross-contamination.

  • Avoid creating dust or aerosols. If the compound is a solid, gentle handling is paramount. If in solution, avoid vigorous mixing or sonication that could generate aerosols.

3. Post-Handling:

  • Carefully decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

  • Doff PPE in the correct order to avoid self-contamination. The outer gloves should be removed first, followed by the gown, face shield, goggles, and inner gloves. The respirator should be removed last after leaving the handling area.

Disposal Plan

Proper disposal of this compound and all contaminated materials is a critical final step.

  • All solid waste, including contaminated gloves, gowns, and absorbent materials, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Hold the eyelids open and continue flushing. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your institution's environmental health and safety (EHS) department immediately. For small spills, use the spill kit to absorb the material, then decontaminate the area and dispose of the waste properly.

Visualized Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe 1. Don PPE prep_area 2. Prepare Fume Hood prep_ppe->prep_area prep_spill 3. Ready Spill Kit prep_area->prep_spill handle_compound 4. Handle this compound in Hood prep_spill->handle_compound handle_decon 5. Decontaminate Surfaces & Equipment handle_compound->handle_decon disp_waste 6. Segregate & Seal Waste handle_decon->disp_waste disp_ppe 7. Doff & Dispose of PPE disp_waste->disp_ppe disp_handwash 8. Wash Hands Thoroughly disp_ppe->disp_handwash

Caption: Workflow for Safe Handling of this compound.

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